Eremofortin C
Description
Structure
3D Structure
Properties
CAS No. |
62375-74-0 |
|---|---|
Molecular Formula |
C17H22O6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |
InChI Key |
AVFUXCSVVLQAGL-VIEAGMIOSA-N |
SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)CO)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |
Synonyms |
eremofortin C |
Origin of Product |
United States |
Foundational & Exploratory
Eremofortin C: A Technical Guide to its Discovery, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eremofortin C is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. First identified in 1977, it is a key intermediate in the biosynthesis of the more toxic PR toxin. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its isolation and characterization, presents quantitative data on its production, and describes the enzymatic conversion to PR toxin. The document includes detailed experimental protocols and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.
Introduction
Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the production of blue-veined cheeses. Beyond its culinary significance, this species is a prolific producer of a diverse array of secondary metabolites, including several mycotoxins. Among these is this compound, an eremophilane-type sesquiterpenoid that has garnered scientific interest due to its central role as the direct precursor to the potent mycotoxin, PR toxin. The structural difference between the two compounds is a single oxidation step, the conversion of a hydroxymethyl group in this compound to an aldehyde in PR toxin. This guide delves into the technical details of this compound's discovery, its biosynthetic pathway, and the methods used for its study.
History and Discovery
This compound was first isolated and characterized in 1977 by Moreau, Cacan, and Lablache-Combier from cultures of Penicillium roqueforti.[1] Their work, published in The Journal of Organic Chemistry, identified this compound as a new metabolite and also demonstrated its biotransformation from PR toxin, hinting at the close biosynthetic relationship between these compounds. Subsequent research has solidified the understanding that this compound is, in fact, the direct precursor to PR toxin.[2]
Physicochemical Properties and Spectroscopic Data
The molecular formula of this compound is C₁₇H₂₂O₆, with a molecular weight of 322.35 g/mol .[3] Its structure was elucidated using a combination of spectroscopic techniques. While the original 1977 publication provided the initial characterization, subsequent studies have further refined the spectroscopic data. A comprehensive set of ¹H and ¹³C NMR data is crucial for its unambiguous identification.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| Mass Spectrometry | Molecular Ion (M+): m/z 322[4] |
| ¹H NMR | Specific chemical shifts and coupling constants are detailed in specialized publications and spectral databases. |
| ¹³C NMR | Specific chemical shifts are detailed in specialized publications and spectral databases. |
Note: A complete, publicly available, and explicitly assigned NMR data table for this compound is not readily found in the searched literature. Researchers should refer to specialized publications, such as the work by Wu et al. (2013) on eremophilane sesquiterpenes from Penicillium sp., which involved detailed 1D and 2D NMR analysis for structural elucidation of related compounds, including this compound.[5]
Biosynthesis of this compound
This compound is a product of the eremophilane sesquiterpenoid biosynthetic pathway in P. roqueforti. The pathway originates from farnesyl pyrophosphate and proceeds through a series of cyclizations and enzymatic modifications.
References
Penicillium roqueforti strains that produce Eremofortin C
An In-depth Technical Guide to Penicillium roqueforti Strains Producing Eremofortin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillium roqueforti, a fungus renowned for its role in the maturation of blue-veined cheeses, is also a prolific producer of a diverse array of secondary metabolites. Among these are the eremophilane-type sesquiterpenoids, including this compound (EC). This compound is a significant intermediate in the biosynthesis of the mycotoxin PR toxin.[1][2][3] Understanding the strains that produce this compound, the conditions that favor its synthesis, and the methodologies to isolate and quantify it is crucial for research in mycotoxicology, fungal genetics, and drug discovery. This document provides a comprehensive technical overview of P. roqueforti strains known to produce this compound, detailing the biosynthetic pathway, experimental protocols for its production and analysis, and quantitative data from various studies.
Data on this compound Production
Quantitative analysis of this compound production is essential for strain selection and optimization of culture conditions. Production levels are highly dependent on the specific strain, culture medium, and physical parameters such as temperature, pH, and aeration.[1][3] Several studies have quantified the production of this compound and its related metabolites.
A study of 17 different Penicillium roqueforti strains from the American Type Culture Collection (ATCC) found that 13 were capable of producing this compound and PR toxin.[1][4] The production of these metabolites was found to be significantly influenced by the culture medium, with growth on cereals like corn yielding greater amounts than on legumes.[1] Optimal conditions for the production of both EC and PR toxin were identified as a temperature range of 20 to 24°C and a pH of approximately 4.0.[1][3] Furthermore, stationary cultures demonstrated higher toxin production compared to shaken cultures.[1][3]
The table below summarizes quantitative data from time-course studies on specific strains, illustrating the dynamics of this compound production.
| Strain | Culture Conditions | Time Point | This compound (mg/culture) | PR Toxin (mg/culture) | Mycelial Dry Weight ( g/culture ) | Reference |
| P. roqueforti NRRL 849 | 2% yeast extract, 15% sucrose; stationary culture at 25°C | Day 10 | ~2.5 | ~1.0 | ~1.5 | [2] |
| Day 14 | ~1.0 | ~8.0 | ~1.8 | [2] | ||
| Day 18 | <0.5 | ~12.0 | ~1.9 | [2] | ||
| P. roqueforti "B Strain" | 2% yeast extract, 15% sucrose; stationary culture at 25°C | Day 10 | ~3.0 | <0.5 | ~1.2 | [2] |
| Day 14 | ~1.5 | ~1.0 | ~1.6 | [2] | ||
| Day 18 | <0.5 | ~1.5 | ~1.7 | [2] |
Note: Production values are estimated from graphical data presented in the cited literature.[2]
Biosynthesis of this compound and PR Toxin
This compound belongs to the eremophilane family of sesquiterpenoids.[2][5][6][7] Its biosynthesis originates from the isoprenoid pathway. The key transformation in this specific metabolic route is the conversion of this compound into PR toxin. This reaction involves the oxidation of the hydroxymethyl group at the C-12 position of this compound to an aldehyde group.[3][8] This single enzymatic step is responsible for the conversion of the non-toxic EC into the biologically active and toxic PR toxin.[3] The enzyme catalyzing this reaction has been identified as this compound oxidase, which notably does not require NAD+ or NADP+ for its activity.[8] Time-course studies have confirmed this precursor-product relationship, showing that the peak production of this compound consistently precedes the peak production of PR toxin.[2][3] As this compound levels decrease in the culture, PR toxin levels increase, indicating a direct conversion.[2]
Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to this compound and its subsequent conversion to PR Toxin.
Experimental Protocols
The following sections detail the methodologies for the cultivation of this compound-producing P. roqueforti strains and the subsequent extraction and quantification of the metabolite. These protocols are synthesized from methods described in the scientific literature.[2]
Strain Maintenance and Inoculum Preparation
-
Strains: Penicillium roqueforti strains, such as NRRL 849 or ATCC 48778, are suitable for this compound production.[2][9]
-
Maintenance Medium: Maintain cultures on potato dextrose agar (PDA) slants.
-
Inoculum: Prepare a spore suspension by washing the surface of a mature PDA slant culture with sterile water. This suspension is used to inoculate the liquid production medium.
Culture for this compound Production
-
Production Medium: A common medium is a 2% yeast extract and 15% sucrose solution. The initial pH should be adjusted to approximately 4.0 for optimal production.[1][3]
-
Cultivation: Dispense the medium into Roux bottles or similar vessels that provide a large surface area. Inoculate with the spore suspension.
-
Incubation: Incubate the bottles as stationary cultures in the dark. The optimal temperature is between 20-25°C.[1][2][3] Cultures are typically grown for 14-21 days, with samples taken at various time points for analysis.
Metabolite Extraction
-
Separation: At each time point, filter the cultures to separate the mycelium from the liquid medium.
-
Mycelium Processing: Wash the collected mycelial mats with demineralized water. For dry weight determination, desiccate the mycelium in an oven at 110°C to a constant weight. For metabolite analysis, the mycelium can be blended with water and then extracted.
-
Liquid-Liquid Extraction: Gather the culture filtrate (medium) and extract it multiple times with a non-polar solvent such as chloroform in a separatory funnel.
-
Concentration: Collect the chloroform phases and evaporate them to dryness under reduced pressure to yield a crude extract containing this compound and other metabolites.
Quantification by HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A Microporasil 10-µm silica gel column (e.g., 4 mm ID by 30 cm long) is effective for separation.[2]
-
Mobile Phase: An isocratic elution with a solvent mixture such as chloroform-tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min can be used.[2]
-
Detection: Monitor the eluent at a wavelength of 254 nm, where this compound and PR toxin absorb.[2]
-
Quantification: Prepare standard solutions of purified this compound at known concentrations to generate a calibration curve. Quantify the amount of this compound in the crude extracts by comparing the peak height or area to the standard curve.
Experimental and Analytical Workflow
The overall process for identifying, producing, and quantifying this compound from P. roqueforti follows a systematic workflow. This involves initial strain selection and cultivation, followed by extraction of the target metabolite, and finally, its separation and quantification using analytical chromatography.
Caption: Workflow for the production and quantification of this compound from Penicillium roqueforti.
References
- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CECT [cect.org]
An In-depth Technical Guide to the Eremofortin C Biosynthesis Pathway and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of Eremofortin C, a key intermediate in the production of the mycotoxin PR toxin by the fungus Penicillium roqueforti. The document details the enzymatic steps, genetic regulation, and relevant experimental methodologies for studying this pathway.
Introduction to this compound and the PR Toxin Pathway
This compound is a sesquiterpenoid secondary metabolite produced by Penicillium roqueforti, the fungus renowned for its role in the ripening of blue-veined cheeses. It is a direct precursor to the potent mycotoxin, PR toxin. The biosynthesis of these compounds originates from the isoprenoid pathway and involves a series of enzymatic modifications, including cyclization, oxidation, and acetylation. Understanding this pathway is crucial for controlling PR toxin contamination in food products and for exploring the potential of its intermediates in drug development.
The biosynthetic machinery for PR toxin, including the formation of this compound, is encoded within a gene cluster. This cluster contains genes for key enzymes such as terpene cyclases, P450 monooxygenases, and dehydrogenases that collaboratively synthesize these complex molecules.
The this compound Biosynthesis Pathway
The biosynthesis of this compound and subsequently PR toxin is a multi-step process beginning with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).
Pathway Overview
The pathway can be broadly divided into the following stages:
-
Cyclization of Farnesyl Diphosphate: The linear FPP molecule is first cyclized to form the bicyclic sesquiterpene, aristolochene.
-
Oxidative Modifications: A series of oxidation reactions, catalyzed primarily by P450 monooxygenases, hydroxylate and epoxidize the aristolochene core.
-
Acetylation: An acetyl group is added to one of the hydroxylated intermediates.
-
Final Oxidation to PR Toxin: this compound is oxidized to form the final product, PR toxin.
A time-course study of P. roqueforti metabolite production has suggested the sequential appearance of intermediates in the order of Eremofortin B, this compound, and finally PR toxin[1].
Key Intermediates and Enzymes
The PR toxin biosynthetic gene cluster spans approximately 22.4-25 kilobase pairs and contains eleven open reading frames (ORFs) that orchestrate the synthesis of this compound and PR toxin.[2][3]
-
Farnesyl Diphosphate (FPP): The starting precursor from the mevalonate pathway.
-
Aristolochene: The first committed intermediate, a bicyclic sesquiterpene. The formation of aristolochene is catalyzed by aristolochene synthase , encoded by the ari1 gene (also referred to as ORF2).[2] This is considered a rate-limiting step in the pathway.[4]
-
Eremofortin A and B: These are key oxygenated and acetylated intermediates. Their production is affected by the silencing of genes encoding P450 monooxygenases (ORF5, ORF6) and an acetyltransferase (ORF8).[3] Silencing of ORF6 reduces Eremofortin B production, while silencing ORF5 and ORF8 leads to its accumulation, suggesting a complex interplay in the pathway.[1] Eremofortin A has also been suggested to be a shunt product rather than a direct intermediate in some contexts.[1]
-
This compound: The direct precursor to PR toxin. It is formed from Eremofortin A through the action of an oxidase or a short-chain oxidoreductase, potentially encoded by prx1.[5]
-
PR Toxin: The final toxic product, formed by the oxidation of the C-12 hydroxyl group of this compound to an aldehyde. This reaction is catalyzed by This compound oxidase , which has been characterized as a short-chain alcohol dehydrogenase.[2][5]
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway provides insights into the efficiency of each enzymatic step and the accumulation of intermediates.
| Intermediate/Product | Enzyme | Km | Vmax | Production Level/Yield | Notes |
| Aristolochene | Aristolochene Synthase | 0.55 ± 0.06 µM (for FPP) | 70 nmol/min/mg protein | - | The enzyme has a molecular weight of approximately 37 kDa (SDS-PAGE) and 48 kDa (gel filtration).[6] |
| Eremofortin A, B, C | Various | - | - | Varies by strain and culture conditions. | Time-course studies show sequential production, with this compound peaking before PR toxin.[7] |
| PR Toxin | This compound Oxidase | - | - | Gene silencing of ORF5, ORF6, and ORF8 resulted in a 20-40% reduction in PR toxin production.[3] | The enzyme responsible for the final step has been isolated and characterized. |
Experimental Protocols
Analysis of this compound and Related Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and other pathway intermediates.
-
Sample Preparation:
-
Culture filtrate is extracted three times with chloroform.
-
The chloroform phases are combined and evaporated to dryness.
-
The residue is redissolved in a suitable solvent for HPLC analysis.[7]
-
-
HPLC Conditions:
Purification of Aristolochene Synthase
-
Source: Mycelium of Penicillium roqueforti.
-
Purification Steps:
-
Cell Lysis: Mycelia are homogenized in a suitable buffer.
-
Gel Filtration Chromatography: The crude extract is subjected to gel filtration to separate proteins based on size.
-
Anion-Exchange Chromatography: Further purification is achieved using an anion-exchange column.[6]
-
Enzymatic Assay for Aristolochene Synthase
-
Reaction Mixture:
-
200 mM Tris·HCl (pH 7.5)
-
40 mM MgCl₂
-
160 nM enzyme
-
Variable concentrations of [1-³H]Farnesyl Diphosphate (FPP)[8]
-
-
Procedure:
-
The reaction is initiated by adding FPP to the enzyme solution.
-
Incubate at room temperature for 1 minute.
-
The reaction is stopped by adding a solution of 0.2 M KOH/0.1 M EDTA.[8]
-
The product, aristolochene, can be extracted with an organic solvent (e.g., pentane) and analyzed by methods such as gas chromatography-mass spectrometry (GC-MS).[8]
-
Gene Silencing via RNA Interference (RNAi)
RNAi is a powerful tool to study the function of genes in the this compound biosynthesis pathway.
Regulation of the this compound Biosynthesis Pathway
The production of this compound and PR toxin is tightly regulated at the genetic level.
The PR Toxin Gene Cluster and its Putative Regulator
The PR toxin gene cluster contains ORF10, which is predicted to encode a transcriptional regulator.[2] Although its direct targets within the cluster have not been fully elucidated, it is hypothesized to play a key role in controlling the expression of the biosynthetic genes.
Cross-talk with Other Secondary Metabolite Pathways
An interesting regulatory feature is the observed "cross-talk" between the PR toxin and mycophenolic acid biosynthetic pathways. Gene silencing of the prx genes (involved in PR toxin synthesis) has been shown to lead to an overproduction of mycophenolic acid, an immunosuppressive drug.[5] This suggests a complex regulatory network that balances the production of different secondary metabolites in P. roqueforti.
Conclusion
The biosynthesis of this compound is a complex and highly regulated process that is integral to the production of PR toxin in Penicillium roqueforti. This guide has provided a detailed overview of the pathway, its intermediates, the enzymes and genes involved, and the experimental methodologies used for its study. A deeper understanding of this pathway will be instrumental in developing strategies to mitigate mycotoxin contamination and may unveil novel bioactive compounds for therapeutic applications. Further research is needed to fully elucidate the regulatory networks that govern this pathway and its interaction with other metabolic processes in this industrially important fungus.
References
- 1. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]
- 2. PR toxin - Wikipedia [en.wikipedia.org]
- 3. Penicillium roqueforti PR toxin gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochene - Wikipedia [en.wikipedia.org]
- 5. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
Eremofortin C as a Precursor to PR Toxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin, a mycotoxin produced by Penicillium roqueforti, is a sesquiterpenoid known for its toxicity.[1][2] Its immediate precursor, eremofortin C, is a structurally similar compound that differs only by the presence of a primary alcohol at the C-12 position, whereas PR toxin possesses an aldehyde at this position.[3] The enzymatic conversion of this compound to the more toxic PR toxin is a critical step in the biosynthesis of this mycotoxin. This technical guide provides an in-depth overview of this conversion, including quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway.
Biosynthetic Pathway: From this compound to PR Toxin
The transformation of this compound to PR toxin is a direct oxidation reaction catalyzed by the enzyme this compound oxidase.[3] This enzyme facilitates the conversion of the C-12 primary alcohol of this compound into an aldehyde, yielding PR toxin. This single enzymatic step is a key part of the overall PR toxin biosynthetic pathway, which originates from farnesyl pyrophosphate.[4]
Quantitative Data
The following tables summarize key quantitative data related to the production of this compound and PR toxin, and the enzymatic activity of this compound oxidase.
Table 1: Production of this compound and PR Toxin by Penicillium roqueforti
| Culture Condition | This compound (mg/L) | PR Toxin (mg/L) | Reference |
| Medium Composition | |||
| Yeast Extract Sucrose (YES) | 150 | 50 | [5] |
| YES + Corn Extract | 450 | 150 | [5] |
| Temperature | |||
| 20°C | 300 | 100 | [5] |
| 24°C | 400 | 120 | [5] |
| Agitation | |||
| Stationary | Higher Yields | Higher Yields | [5][6] |
| Shaken (120 rpm) | Lower Yields | Lower Yields | [5][6] |
| pH | |||
| 4.0 | Optimal | Optimal | [5][6] |
Table 2: Kinetic Properties of this compound Oxidase
| Parameter | Value | Conditions | Reference |
| Optimal pH | ~5.6 | 30°C | [3] |
| Optimal Temperature | 30°C (linear rate) | pH 5.6 | [3] |
| Michaelis Constant (Km) | 0.02 mM | 30°C, pH 5.6 | [3] |
| Maximum Velocity (Vmax) | 4.0 µmol/min/mg | 30°C, pH 5.6 | [3] |
| Molecular Weight | ~40,000 Da | Gel Filtration | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound and its conversion to PR toxin.
Cultivation of Penicillium roqueforti for this compound Oxidase Production
This protocol is designed to cultivate P. roqueforti to maximize the production of the extracellular enzyme this compound oxidase.
Materials:
-
Penicillium roqueforti strain (e.g., ATCC 10110)
-
Yeast Extract Sucrose (YES) medium (2% yeast extract, 15% sucrose in demineralized water)
-
Corn extract (optional, for enhanced production)
-
Roux bottles or other suitable culture flasks
-
Spore suspension of P. roqueforti
Procedure:
-
Prepare the YES medium. For enhanced production, supplement the medium with corn extract.[5]
-
Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.
-
Inoculate the medium with a spore suspension of P. roqueforti to a final concentration of 106 to 107 spores/mL.[4]
-
Incubate the cultures as stationary cultures at 24°C in the dark.[5][6]
-
The maximal activity of this compound oxidase in the culture medium is typically observed around day 13 of incubation.[3]
Purification of this compound Oxidase
This protocol describes the isolation and purification of this compound oxidase from the culture medium of P. roqueforti.[3]
Materials:
-
P. roqueforti culture medium (from Protocol 1)
-
Ammonium sulfate
-
DEAE-cellulose
-
Tris-HCl buffer (pH 7.5)
-
Sodium chloride (NaCl)
-
Centrifuge and appropriate tubes
-
Chromatography column
Procedure:
Step 1: Ammonium Sulfate Fractionation
-
Collect the culture medium and centrifuge to remove mycelia.
-
Slowly add solid ammonium sulfate to the supernatant at 4°C with gentle stirring to achieve 40-80% saturation.
-
Allow the protein to precipitate for at least 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to collect the protein precipitate.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer.
Step 2: DEAE-Cellulose Chromatography
-
Prepare a DEAE-cellulose column and equilibrate it with Tris-HCl buffer.
-
Load the resuspended protein sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the Tris-HCl buffer.
-
Collect fractions and assay each fraction for this compound oxidase activity (see Protocol 3).
-
Pool the active fractions, which contain the purified enzyme.
This compound Oxidase Activity Assay
This assay is used to determine the activity of this compound oxidase by measuring the formation of PR toxin from this compound.
Materials:
-
Purified this compound oxidase (from Protocol 2)
-
This compound (substrate)
-
Citrate-phosphate buffer (pH 5.6)
-
Methanol
-
Chloroform
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing this compound (e.g., 0.1 mM) in citrate-phosphate buffer (pH 5.6).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Incubate the reaction mixture at 30°C for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding chloroform to extract the products.
-
Analyze the chloroform extract by HPLC to quantify the amount of PR toxin formed (see Protocol 4).
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of PR toxin per minute under the specified conditions.
HPLC Analysis of this compound and PR Toxin
This method is used for the separation and quantification of this compound and PR toxin.[1][4]
Materials:
-
HPLC system with a UV detector
-
Silica-based column (e.g., µPorasil, 10 µm)
-
Chloroform (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Standards of this compound and PR toxin
Procedure:
-
Prepare the mobile phase. A common mobile phase is a mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v).[1]
-
Set the UV detector to a wavelength of 254 nm.[1]
-
Inject the chloroform extract from the enzyme assay or standards onto the column.
-
Identify and quantify the peaks corresponding to this compound and PR toxin by comparing their retention times and peak areas to those of the standards.
Conclusion
The enzymatic conversion of this compound to PR toxin represents a single but crucial step in the biosynthesis of this potent mycotoxin. Understanding the enzyme responsible, this compound oxidase, and the conditions that favor this conversion is vital for researchers in mycotoxicology, food safety, and drug development. The protocols and data presented in this guide provide a comprehensive resource for studying this important biosynthetic reaction. Further research into the inhibition of this compound oxidase could lead to strategies for reducing PR toxin contamination in food products.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Eremofortin C in Penicillium roqueforti: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eremofortin C is a key secondary metabolite produced by the filamentous fungus Penicillium roqueforti. While not significantly toxic in itself, it plays a critical biological role as the direct precursor to the mycotoxin PR toxin.[1][2][3] The conversion of this compound's hydroxymethyl group to an aldehyde functional group marks the final and toxigenic step in the PR toxin biosynthetic pathway.[3][4] Understanding the biosynthesis, regulation, and conversion of this compound is paramount for controlling PR toxin contamination in food products and for exploring the potential of its biosynthetic machinery in synthetic biology applications. This guide provides an in-depth overview of the biological significance of this compound, its biosynthetic pathway, factors influencing its production, and the experimental methodologies used for its study.
The Central Role of this compound as a Precursor to PR Toxin
This compound is an eremophilane-type sesquiterpenoid that occupies a pivotal position in the secondary metabolism of Penicillium roqueforti.[1][5] Its primary and most well-documented biological function is serving as the immediate precursor to PR toxin, a mycotoxin known for its inhibitory effects on RNA and protein synthesis.[3] The structural difference between the two molecules is the functional group at the C-12 position: a hydroxymethyl group in this compound and an aldehyde group in PR toxin.[3] This seemingly minor chemical modification is responsible for the dramatic increase in biological activity and toxicity.[6]
Time-course studies of P. roqueforti cultures have demonstrated a clear sequential relationship where the peak production of this compound precedes that of PR toxin.[3] A subsequent decrease in the concentration of this compound is consistently associated with a rapid increase in the level of PR toxin, providing strong evidence for a precursor-product relationship.[3]
The Biosynthetic Pathway of this compound and PR Toxin
The biosynthesis of this compound and PR toxin is a multi-step process that begins with the cyclization of farnesyl diphosphate. The proposed pathway, based on the identification of intermediates and genetic studies, is as follows:
-
Farnesyl Diphosphate to Aristolochene: The pathway initiates with the conversion of the primary metabolite farnesyl diphosphate to the sesquiterpene aristolochene, a reaction catalyzed by the enzyme aristolochene synthase.[4][6]
-
Oxidation of Aristolochene: The aristolochene molecule then undergoes a series of oxidation reactions.[4] An intermediate in this stage is 7-epi-neopetasone.[4]
-
Formation of Eremofortin B: Further oxidations lead to the formation of Eremofortin B.[4]
-
Conversion to this compound: Eremofortin B is then acetylated and further oxidized to yield this compound.[4]
-
Final Conversion to PR Toxin: The final step is the oxidation of the alcohol group at the C-12 position of this compound to an aldehyde group, forming the toxic PR toxin.[4] This reaction is catalyzed by an enzyme identified as this compound oxidase, which notably does not require NAD+ or NADP+ for its activity.[4]
Eremofortin A is also produced by P. roqueforti and is suggested to be either an intermediate or a shunt product in this pathway.[4]
Visualization of the PR Toxin Biosynthetic Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. PR toxin - Wikipedia [en.wikipedia.org]
Spectroscopic and Biosynthetic Insights into Eremofortin C: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data of Eremofortin C, a key intermediate in the biosynthesis of the mycotoxin PR toxin. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its characterization, and visualizes its central role in the PR toxin biosynthetic pathway.
Introduction
This compound is a sesquiterpenoid natural product belonging to the eremophilane family. It is a significant secondary metabolite produced by various species of the Penicillium genus, most notably Penicillium roqueforti. The primary interest in this compound stems from its role as the direct precursor to PR toxin, a mycotoxin with known biological activity. Understanding the spectroscopic properties and biosynthetic pathway of this compound is crucial for the study of mycotoxin formation, the development of detection methods, and the potential exploration of its own bioactivities.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₇H₂₂O₅. The mass spectrum is characterized by a prominent molecular ion peak.
| Ion | Formula | Mass (m/z) |
| [M]⁺ | C₁₇H₂₂O₅⁺ | 322 |
| Table 1: Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its carbon-hydrogen framework. The data presented here is a compilation from published literature, primarily from studies on eremophilane sesquiterpenes isolated from Penicillium species.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm) | Multiplicity | J (Hz) |
| 1 | 72.1 | 3.62 | d | 4.0 |
| 2 | 70.8 | 3.88 | m | |
| 3 | 77.9 | 5.12 | t | 5.0 |
| 4 | 38.5 | 1.76 | m | |
| 5 | 41.5 | |||
| 6 | 25.8 | 1.91, 2.11 | d, d | 14.5, 14.5 |
| 7 | 134.1 | |||
| 8 | 192.5 | |||
| 9 | 126.5 | 6.37 | s | |
| 10 | 168.1 | |||
| 11 | 142.1 | |||
| 12 | 63.8 | 4.15 | s | |
| 13 | 21.8 | 1.51 | s | |
| 14 | 18.9 | 1.29 | s | |
| 15 | 12.1 | 0.99 | d | 7.0 |
| 16 (Ac) | 170.3 | |||
| 17 (Ac) | 21.1 | 2.13 | s | |
| Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃). |
Experimental Protocols
The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound from fungal cultures.
Fungal Culture and Extraction
Penicillium roqueforti is typically cultured on a suitable solid or liquid medium, such as Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose (YES) broth. After a sufficient incubation period (e.g., 14 days) to allow for the production of secondary metabolites, the fungal mycelium and culture medium are extracted. A common procedure involves extraction with an organic solvent such as chloroform or ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Chromatographic Purification
The crude extract is subjected to chromatographic techniques to isolate this compound. This often involves an initial fractionation using column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate). Further purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Spectroscopic Analysis
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample of this compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. A standard suite of NMR experiments is performed to elucidate the structure:
-
¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting the different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.
-
Mass spectrometric analysis is performed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, is employed to obtain accurate mass measurements.
Biosynthetic Pathway of PR Toxin
This compound is a key intermediate in the biosynthetic pathway of PR toxin.[1][2] The pathway begins with the cyclization of farnesyl pyrophosphate to form the eremophilane sesquiterpene backbone. A series of enzymatic oxidation steps then lead to the formation of this compound. The final step in the biosynthesis of PR toxin is the oxidation of the primary alcohol at the C-12 position of this compound to an aldehyde, a reaction catalyzed by an this compound oxidase.[2]
References
Eremofortin C: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin C is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a natural product synthesized as a secondary metabolite by various species of the Penicillium genus, most notably Penicillium roqueforti, which is used in the production of blue cheeses.[1] this compound is of significant scientific interest due to its close structural and biosynthetic relationship with the more toxic PR toxin.[2] It serves as the direct precursor to PR toxin, differing only by the oxidation state at the C-12 position.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and transformation, and visual representations of key chemical pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. While extensive research has been conducted on its biosynthesis and transformation, detailed quantitative data on properties such as solubility in various solvents and thermal decomposition are not widely reported in the available literature.
General and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂O₆ | [4] |
| Molecular Weight | 322.35 g/mol | [4] |
| Melting Point | 123.5 - 126 °C | [4] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 322 | [4] |
Solubility
Thermal Stability
A specific boiling point for this compound has not been reported. As a complex organic solid, it is presumed to decompose at temperatures above its melting point. Detailed thermal stability studies, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), are not available in the current body of scientific literature.
Spectral Data
Detailed spectral data, including comprehensive peak assignments for ¹H-NMR, ¹³C-NMR, and FT-IR, are not fully detailed in published literature. The following represents characteristic absorption regions for the functional groups present in this compound.
-
¹H-NMR: Expected chemical shifts would include signals for methyl protons, methylene and methine protons on the sesquiterpenoid skeleton, a proton adjacent to the hydroxyl group, and protons of the acetyl group.[6][7][8][9][10]
-
¹³C-NMR: The spectrum would show 17 distinct carbon signals. Characteristic shifts would be observed for the carbonyl carbons of the ester and ketone, carbons of the epoxide rings, olefinic carbons, and aliphatic carbons of the core structure.[3][11][12]
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.[13][14][15][16][17]
-
O-H stretching (alcohol): A broad band is expected in the region of 3200-3600 cm⁻¹.
-
C-H stretching (alkane): Multiple bands are expected in the 2850-3000 cm⁻¹ region.
-
C=O stretching (ester): A strong absorption is expected around 1735-1750 cm⁻¹.
-
C=O stretching (ketone): A strong absorption is expected around 1680-1720 cm⁻¹.
-
C-O stretching (alcohol, ester, ether): Bands are expected in the 1000-1300 cm⁻¹ region.
-
Experimental Protocols
Isolation and Purification of this compound from Penicillium roqueforti
This compound is naturally produced by P. roqueforti. The following is a generalized protocol for its extraction and purification based on common mycological and chemical practices.[5]
-
Fungal Culture: Penicillium roqueforti strains (e.g., NRRL 849) are grown in stationary cultures on a suitable liquid medium or solid substrate known to promote mycotoxin production.[1][18] Optimal production has been observed at temperatures between 20-24°C and a pH of approximately 4.0.[1]
-
Extraction: The culture medium (or the solid substrate and mycelium) is extracted multiple times with an organic solvent. Chloroform is frequently used for this purpose. The organic phases are then combined.
-
Concentration: The combined chloroform extract is concentrated in vacuo using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a solvent system, such as a chloroform-methanol gradient, allows for the separation of this compound from other metabolites.
-
Analysis: Fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.[19]
Chemical Transformation of this compound to PR Toxin
This compound can be chemically oxidized to PR toxin. The most effective reported method utilizes a chromic anhydride-pyridine complex.[2][4]
-
Preparation of Oxidizing Agent: A complex of chromic anhydride and pyridine is prepared by adding chromic anhydride (CrO₃) to a solution of pyridine in dichloromethane. This must be done carefully as the reaction can be exothermic.
-
Oxidation Reaction: The this compound starting material is dissolved in dichloromethane. The chromic anhydride-pyridine complex is then added to this solution. The reaction proceeds at a controlled temperature, with 30°C being reported as optimal.[4]
-
Monitoring the Reaction: The progress of the reaction is monitored by TLC or HPLC, observing the disappearance of the this compound spot/peak and the appearance of the PR toxin spot/peak.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the chromium salts and pyridine. This typically involves washing with aqueous solutions. The organic layer is then dried and concentrated. The resulting product can be further purified by chromatography if necessary.
Enzymatic Transformation of this compound to PR Toxin
An enzyme isolated from P. roqueforti is responsible for the natural conversion of this compound to PR toxin.
-
Enzyme Isolation: The enzyme is isolated from either the culture medium or the mycelium of P. roqueforti.
-
Purification: The purification procedure involves standard biochemical techniques, including:
-
Ammonium sulfate fractionation to precipitate proteins.
-
DEAE-cellulose chromatography for ion-exchange separation.
-
-
Enzymatic Assay: The transformation is carried out by incubating the purified enzyme with this compound in a suitable buffer system. The optimal pH for this enzymatic reaction is reported to be approximately 5.6.
-
Analysis: The formation of PR toxin is monitored and quantified using HPLC.
Mandatory Visualizations
Biosynthetic Relationship of this compound and PR Toxin
The following diagram illustrates the direct biosynthetic pathway from this compound to PR toxin, a key chemical relationship for this compound.
Caption: Biosynthetic conversion of this compound to PR Toxin.
Experimental Workflow for Chemical Oxidation
This diagram outlines the key steps in the laboratory protocol for the chemical conversion of this compound into PR Toxin.
Caption: Workflow for the chemical synthesis of PR Toxin from this compound.
References
- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. journals.asm.org [journals.asm.org]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. researchgate.net [researchgate.net]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]
Eremofortin C: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This whitepaper provides a comprehensive technical overview of Eremofortin C, a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on its chemical properties, biosynthesis, and experimental protocols.
Core Compound Data
This compound is a secondary metabolite of significant interest due to its role as a direct precursor to the more toxic PR toxin.[1][2] Understanding its properties and the enzymatic transformation it undergoes is crucial for mycotoxin research and control.
| Property | Value | Source |
| CAS Number | 62375-74-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₂₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 322.36 g/mol | --INVALID-LINK-- |
Biosynthesis and Production
This compound is naturally produced by various strains of Penicillium roqueforti, the same fungus used in the production of blue cheeses.[1][3] Its production is a key step in the biochemical pathway leading to PR toxin.
Optimal Production Conditions
Studies have identified several factors that influence the yield of this compound in culture.[4][5] Optimal production is generally achieved under the following conditions:
| Parameter | Optimal Condition |
| Temperature | 20 to 24 °C |
| pH | ~4.0 |
| Culture Type | Stationary cultures |
| Media Additives | Addition of corn extracts can increase yield |
Transformation to PR Toxin
This compound is the direct precursor of PR toxin.[1][2] This transformation is an oxidation reaction where the hydroxymethyl group at the C-12 position of this compound is converted to an aldehyde group, forming PR toxin.[6] This reaction is catalyzed by an enzyme known as EC oxidase, which has been isolated from P. roqueforti.[7]
Experimental Protocols
The following sections outline the methodologies for the extraction, separation, and quantification of this compound from P. roqueforti cultures.
Extraction of this compound
A common method for extracting this compound and other related metabolites from the culture medium involves liquid-liquid extraction with chloroform.[1]
Protocol:
-
Filter the P. roqueforti culture to separate the mycelium from the culture medium.
-
The culture medium is then extracted three times with chloroform.
-
The chloroform phases are collected and evaporated to dryness to yield a crude extract containing this compound.[1]
-
For extraction from the mycelium, the mycelial mats are blended with water and then extracted with chloroform for one hour.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
Instrument: A Waters Associates ALC 204 instrument or similar is suitable.[1]
-
Column: A Microporasil 10-µm silica gel column (4 mm ID by 30 cm long) has been used successfully.[1]
-
Detector: UV absorbance detector set at 254 nm.[1]
-
Quantification: Achieved by peak height measurements and comparison with standards.[1]
Biological Activity
In contrast to its derivative, PR toxin, this compound is reported to not exhibit significant toxicity in animals.[5] The primary biological significance of this compound lies in its role as the immediate precursor to the toxic PR toxin. The structural difference, a hydroxymethyl group in this compound versus an aldehyde group in PR toxin, is critical for the toxic activity.[5][6]
Conclusion
This compound is a key secondary metabolite in the biosynthetic pathway of PR toxin in Penicillium roqueforti. While not significantly toxic itself, its study is essential for understanding and controlling the production of the more hazardous PR toxin. The experimental protocols outlined in this document provide a foundation for researchers working on the detection, quantification, and characterization of this important mycotoxin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Eremofortin C from Penicillium roqueforti Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eremofortin C is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, the same mold responsible for the characteristic veining in blue cheeses.[1][2] It belongs to the eremophilane family of compounds and is a direct biochemical precursor to the more toxic PR toxin.[3][4] Understanding the isolation and purification of this compound is crucial for toxicological studies, the development of analytical standards, and for research into the biosynthesis of related mycotoxins. These application notes provide detailed protocols for the cultivation of P. roqueforti, followed by the extraction, and purification of this compound.
I. Cultivation of Penicillium roqueforti for this compound Production
Optimal production of this compound is dependent on the specific strain of P. roqueforti, the culture medium, and various physical parameters.[5]
Protocol 1: Fungal Culture and Growth Conditions
-
Strain Selection: Utilize a known this compound producing strain of Penicillium roqueforti, such as NRRL 849 or other strains documented for producing eremophilane-type sesquiterpenes.[3]
-
Culture Medium: While various media can be used, production is notably enhanced on cereal-based solid media.[5] A common laboratory medium is Potato Dextrose Agar (PDA) for maintaining cultures. For liquid culture production, a semisynthetic medium can be employed.[6] To enhance yield, the addition of corn extracts to the culture medium has been shown to significantly increase the production of this compound.[5]
-
Inoculation and Incubation:
-
For liquid cultures, inoculate Roux bottles containing 150 ml of sterile medium with a spore suspension washed from PDA slants.[3]
-
Incubate the flasks as stationary cultures in the dark.[3][7] Shaking cultures may reduce the yield.[5]
-
The optimal temperature for toxin production is between 20-24°C.[5]
-
The ideal pH for the production of both this compound and PR toxin is approximately 4.0.[5][7]
-
-
Time Course: The production of this compound is time-dependent. A time-course study has shown that the maximum concentration of this compound in the culture medium typically precedes the peak production of its derivative, PR toxin.[3] Cultures are typically harvested after several days of incubation, with peak production varying by strain and conditions.
II. Extraction of this compound
This compound is found in both the fungal mycelium and the culture medium. The following protocol is adapted from established methods for extracting eremofortins.[3]
Protocol 2: Solvent Extraction of this compound
-
Harvesting: At the desired incubation time, separate the fungal culture into mycelium and culture medium (filtrate) by filtration.
-
Mycelium Extraction:
-
Wash the collected mycelial mats with demineralized water.
-
Homogenize the mycelial mats in 100 ml of water for 1 minute using a high-speed blender.
-
Transfer the homogenate to a shaking agitator and extract with 200 ml of chloroform for 1 hour.[3]
-
Collect the chloroform phase.
-
-
Culture Medium Extraction:
-
Extract the filtered medium three times with an equal volume of chloroform (e.g., 3 x 300 ml of chloroform for 300 ml of medium).[3]
-
Pool the chloroform phases from all extractions.
-
-
Concentration:
-
Combine the chloroform extracts from both the mycelium and the medium.
-
Evaporate the chloroform to dryness under reduced pressure using a rotary evaporator. The resulting crude extract contains this compound and other metabolites.
-
III. Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and quantification of this compound from the crude extract.[3][8]
Protocol 3: HPLC Purification
-
Sample Preparation: Redissolve the dried crude extract in a small volume of the HPLC mobile phase (e.g., chloroform).
-
Chromatographic System:
-
Instrument: An HPLC system equipped with a pump, injector, and a UV absorbance detector set to 254 nm.[3]
-
Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm) is effective.[3]
-
Mobile Phase: Isocratic elution with chloroform can be used. A solvent system of chloroform-tetrahydrofuran (75:25, vol/vol) has also been reported.[3]
-
Flow Rate: A typical flow rate is between 1.5 to 2.0 ml/min.[3]
-
-
Injection and Fraction Collection:
-
Inject the dissolved extract onto the HPLC column.
-
Monitor the elution profile at 254 nm.
-
Collect the fractions corresponding to the retention time of this compound, as determined by comparison with a standard.
-
-
Purity Confirmation:
-
Evaporate the solvent from the collected fractions.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
IV. Quantitative Data
The yield of this compound can vary significantly based on the P. roqueforti strain and culture conditions. The table below summarizes data from a time-course study of metabolite production in Roux bottle cultures.[3]
| Incubation Day | Sample | This compound (µg per Roux bottle) |
| 7 | Mycelium | 10 |
| 7 | Medium | 100 |
| 9 | Mycelium | 15 |
| 9 | Medium | 200 |
| 11 | Mycelium | 20 |
| 11 | Medium | 350 |
| 13 | Mycelium | 15 |
| 13 | Medium | 250 |
| 15 | Mycelium | 10 |
| 15 | Medium | 150 |
Data adapted from Moreau et al. (1980). The values represent the metabolite content per Roux bottle containing 150 ml of medium.[3]
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for isolating this compound.
Biosynthetic Relationship
Caption: this compound is the direct precursor to PR toxin.
References
- 1. Penicillium roqueforti - Wikipedia [en.wikipedia.org]
- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PR toxin production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Extraction of Eremofortin C from Fungal Mycelium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eremofortin C is a sesquiterpenoid mycotoxin produced by various species of the Penicillium genus, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. It is a key intermediate in the biosynthetic pathway of PR toxin.[1][2] The ability to efficiently extract and quantify this compound from fungal mycelium is crucial for research into its biosynthesis, biological activity, and for monitoring its presence in food products and fungal cultures. These application notes provide detailed protocols for the extraction of this compound from fungal mycelium, methods for its quantification, and an overview of its biosynthetic pathway.
Data Presentation
Table 1: Comparison of Solvent Systems for Mycotoxin Extraction
While a specific comparative study on this compound extraction efficiency with various solvents was not found in the reviewed literature, the following table summarizes solvents commonly used for the extraction of mycotoxins from fungal matrices. Chloroform has been specifically documented for this compound extraction from P. roqueforti mycelium.
| Solvent System | Matrix | Extraction Method | Reported Efficiency/Recovery | Reference |
| Chloroform | Penicillium roqueforti mycelium | Shaking agitation | Method of choice in detailed protocol | [3] |
| Ethyl Acetate | Silage | Shaking | Effective for Roquefortine C | [4] |
| Methanol | Various plant materials | Hot extraction (Soxhlet) | High yield for various phytochemicals | [5] |
| Ethanol | Black pepper fruits | Soxhlet, Maceration, Reflux, Ultrasonic | Yields vary with method, Soxhlet being highest | [6] |
| Acetonitrile:Water (80:20, v/v) | Maize | Homogenization | Effective for a range of mycotoxins |
Experimental Protocols
Fungal Culture and Mycelium Harvesting
Objective: To cultivate Penicillium roqueforti and harvest the mycelium for this compound extraction.
Materials:
-
Penicillium roqueforti strain (e.g., CECT 2905)
-
Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar
-
Sterile culture flasks or Roux bottles
-
Incubator
-
Sterile demineralized water
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Protocol:
-
Inoculate the P. roqueforti strain onto PDA or YES agar plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.[7]
-
Prepare a spore suspension by washing the surface of the agar plates with sterile demineralized water.
-
Use the spore suspension to inoculate liquid culture medium or agar in Roux bottles.
-
Incubate the cultures as stationary cultures in the dark at 25°C.[3] Optimal production of this compound has been observed at temperatures between 20 to 24°C and at a pH of around 4.0.[8]
-
After the desired incubation period (e.g., 10-15 days), harvest the mycelial mats by filtration.
-
Wash the mycelium carefully with demineralized water to remove any remaining medium.[3]
-
The harvested mycelium can be used immediately for extraction or lyophilized for long-term storage.
This compound Extraction from Fungal Mycelium
Objective: To extract this compound from the harvested P. roqueforti mycelium.
Materials:
-
Fresh or lyophilized fungal mycelium
-
Demineralized water
-
Chloroform
-
Waring blender or other high-speed blender
-
Shaking agitator
-
Rotary evaporator
Protocol:
-
Pool the mycelial mats from several culture bottles.
-
In a Waring blender, blend the mycelium with 100 ml of demineralized water for 1 minute at high speed to homogenize the tissue.[3]
-
Transfer the homogenate to an extraction flask and add 200 ml of chloroform.[3]
-
Place the flask on a shaking agitator and extract for 1 hour.[3]
-
After extraction, separate the chloroform phase from the aqueous phase and mycelial debris. This can be achieved by centrifugation followed by decantation or by using a separatory funnel.
-
Collect the chloroform phase, which contains the extracted metabolites.
-
Evaporate the chloroform extract to dryness using a rotary evaporator under reduced pressure.
-
The dried extract is now ready for analysis and quantification of this compound.
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in the mycelial extract using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm long) has been specifically used for the separation of P. roqueforti metabolites.[3] Alternatively, a modern C18 reversed-phase column can be used with a suitable mobile phase.
-
Mobile Phase:
-
For the silica gel column: Chloroform at a flow rate of 2 ml/min.[3]
-
For a C18 column: A mixture of acetonitrile and water is commonly used for mycotoxin analysis. The exact ratio may need to be optimized.
-
-
Detection: UV detection at 254 nm, as this compound contains an α,β-unsaturated ketone group that absorbs at this wavelength.[3]
-
Injection Volume: 10 µl.[3]
-
Quantification: Based on peak height or area measurements compared with a standard curve prepared from a pure this compound standard.[3]
Protocol:
-
Reconstitute the dried mycelial extract in a known volume of the mobile phase (e.g., chloroform for the silica column).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the sample extract onto the HPLC system.
-
Record the chromatograms and determine the retention time for this compound from the standard injections.
-
Identify the this compound peak in the sample chromatogram based on the retention time.
-
Construct a calibration curve by plotting the peak height or area of the standards against their concentration.
-
Calculate the concentration of this compound in the sample extract using the calibration curve.
Mandatory Visualizations
This compound Extraction Workflow
Caption: Workflow for the extraction and analysis of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in P. roqueforti.
References
- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Eremofortin C using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eremofortin C, a mycotoxin produced by several species of Penicillium, notably Penicillium roqueforti. The described method utilizes reversed-phase chromatography coupled with UV detection, offering a specific and sensitive analytical solution for researchers, scientists, and professionals in drug development and food safety. This document provides a comprehensive experimental protocol, system suitability parameters, and expected performance characteristics.
Introduction
This compound is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a precursor to the more toxic PR toxin and its presence can be an indicator of potential toxicity in contaminated materials.[1][2] Accurate quantification of this compound is crucial for toxicological studies, fungal metabolism research, and for monitoring its presence in food and feed products. This application note presents a modern reversed-phase HPLC method, which is a significant improvement over older normal-phase techniques, offering better reproducibility and column longevity.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A for the preparation of standards and mobile phases.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.
Reagents and Standards
-
This compound analytical standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): (Optional, for improved peak shape) LC-MS grade.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Note on Detection Wavelength: A wavelength of 254 nm has been historically used for the detection of this compound.[3] For optimal sensitivity, it is recommended to determine the absorption maximum of this compound using a UV-Vis spectrophotometer or a diode array detector and adjust the detection wavelength accordingly.
Protocols
Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium or culture medium. Extract a known amount of the lyophilized material with chloroform or methanol by sonication or shaking for 30 minutes.[3]
-
Solvent Evaporation: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Performance
The following table summarizes the expected performance characteristics of this method, based on typical results for mycotoxin analysis.
| Parameter | Expected Performance |
| Retention Time | Approximately 6-8 minutes (dependent on the specific column and system) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Injections (%RSD) | < 2.0% for 5 replicate injections of a standard |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Relationship between method parameters, performance, and the final analytical outcome.
Conclusion
The reversed-phase HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is suitable for various applications, including quality control in food and feed, mycotoxin research, and drug development. Adherence to the outlined protocols and system suitability criteria will ensure high-quality, reproducible results.
References
Application Note: Quantitative Analysis of Eremofortin C using Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eremofortin C is a secondary metabolite produced by several species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses.[1][2][3] As a mycotoxin and a precursor to PR toxin, the monitoring of this compound levels is crucial in food safety, fungal metabolism research, and drug development.[1][4] This application note details a sensitive and selective method for the quantification of this compound in various matrices utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS/MS is a powerful analytical technique for mycotoxin analysis due to its high selectivity, sensitivity, and capability for multi-analyte detection.[5][6][7]
Principle of the Method
This protocol employs a reverse-phase liquid chromatography system for the separation of this compound from complex sample matrices. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Electrospray ionization (ESI) is used to generate precursor ions of this compound, which are subsequently fragmented to produce specific product ions. The monitoring of these specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the accurate quantification of this compound.[5]
Materials and Reagents
-
This compound analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[8]
-
0.22 µm syringe filters
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and may need to be optimized depending on the sample matrix. A generic procedure for solid samples is outlined below.
-
Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 0.1% formic acid).[5]
-
Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes.
-
Dilution and Filtration: Transfer an aliquot of the supernatant, dilute with an equal volume of water, and filter through a 0.22 µm syringe filter before LC-MS injection. For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix effects.[7][8]
LC-MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
The following parameters are suggested starting points and should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]⁺ | Fragment 1 | 30 | 15 |
| This compound (Qualifier) | [M+H]⁺ | Fragment 2 | 30 | 25 |
Data Presentation
Quantitative data should be summarized in a structured table for clear comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (ng/mL or µg/kg) |
| Standard 1 | e.g., 5.21 | e.g., 150,000 | 1 |
| Standard 2 | e.g., 5.21 | e.g., 745,000 | 5 |
| Sample A | e.g., 5.22 | e.g., 320,000 | Calculated Value |
| Sample B | e.g., 5.21 | e.g., 45,000 | Calculated Value |
Visualizations
Experimental Workflow Diagram
LC-MS/MS Workflow for this compound Analysis
References
- 1. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. LC/MS/MS Method Package for Mycotoxins : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Eremofortin C Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin C is a sesquiterpenoid mycotoxin produced by various species of the Penicillium genus, notably Penicillium roqueforti, which is commonly used in the production of blue cheeses. It is a precursor to the more toxic PR toxin.[1] The presence and concentration of this compound and related mycotoxins in food and feed are of significant concern for regulatory bodies and food safety monitoring due to their potential health risks. Accurate detection and quantification of this compound are therefore crucial, necessitating the availability of a well-characterized analytical standard.
This document provides detailed protocols for the preparation, purification, and characterization of an this compound analytical standard. The methodologies are designed to yield a high-purity standard suitable for use in analytical method development, validation, and as a reference material in routine testing.
Data Summary
The following table summarizes the key quantitative data for the this compound analytical standard.
| Parameter | Value | Method of Determination |
| Identity | This compound | 1H NMR, 13C NMR, HR-MS |
| Purity | ≥98% | HPLC-UV |
| Molecular Formula | C17H22O4 | HR-MS |
| Molecular Weight | 290.35 g/mol | HR-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform | Solubility Testing |
| Storage | -20°C in a tightly sealed container, protected from light | Stability Studies |
Experimental Protocols
Part 1: Production and Isolation of this compound
This protocol describes the cultivation of Penicillium roqueforti and the initial extraction of this compound from the culture.
1.1. Fungal Strain and Culture Conditions:
-
Strain: Penicillium roqueforti (a known this compound producing strain).
-
Culture Medium: Yeast Extract Sucrose (YES) broth.
-
Incubation: Inoculate the YES broth with spores of P. roqueforti and incubate at 25°C for 14-21 days in stationary culture.
1.2. Extraction of Crude this compound:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
Part 2: Purification of this compound Analytical Standard
This section details the purification of this compound from the crude extract to achieve high purity. A multi-step chromatographic approach is recommended.
2.1. Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to yield a semi-purified this compound extract.
2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Dissolve the semi-purified extract in the mobile phase.
-
Purify the extract using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound solid.
-
Dry the purified solid under vacuum to remove any residual solvent.
Part 3: Characterization and Quality Control of this compound Analytical Standard
The identity, purity, and concentration of the prepared standard must be rigorously verified.
3.1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3). The chemical shifts and coupling constants should be consistent with the established structure of this compound.
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
3.2. Purity Assessment:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV):
-
Develop a validated HPLC-UV method to determine the purity of the standard. The peak area of this compound should be ≥98% of the total peak area.
-
3.3. Concentration Determination (for solution standards):
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Determine the exact concentration using a calibrated analytical balance for the solid standard and precise volumetric dilutions.
Part 4: Stability and Storage
-
Stability: Conduct long-term and short-term stability studies of the solid standard and its solutions at different temperatures and light conditions.
-
Storage: Based on stability data, the this compound analytical standard should be stored at -20°C in a tightly sealed, light-protected container.
Visualizations
Caption: Workflow for this compound Analytical Standard Preparation.
Caption: Characterization of the this compound Analytical Standard.
References
In Vitro Synthesis of Eremofortin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of Eremofortin C, a key intermediate in the biosynthesis of the mycotoxin PR toxin. The protocols are based on the heterologous expression and in vitro reconstitution of the recently identified biosynthetic enzymes from Penicillium roqueforti.
Introduction
This compound is an eremophilane-type sesquiterpenoid that serves as the immediate precursor to PR toxin, a mycotoxin produced by Penicillium roqueforti. The in vitro synthesis of this compound provides a controlled system to study the enzymatic cascade, produce standards for analytical purposes, and explore the potential for chemoenzymatic synthesis of novel eremophilane derivatives. Recent bioinformatics-guided reconstitution of the this compound biosynthetic machinery has elucidated the key enzymes and their functions, enabling a defined, cell-free synthesis approach.[1][2]
The synthesis commences with the common sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions including cyclization, multi-step oxidations catalyzed by cytochrome P450 monooxygenases, and a final isomerization.
Biosynthetic Pathway of this compound
The in vitro synthesis of this compound from FPP is a multi-step enzymatic process. The pathway has been elucidated through the heterologous expression of genes from the P. roqueforti PR toxin biosynthetic gene cluster.[3][4] The key enzymatic steps are outlined below.
Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Experimental Workflow
The overall workflow for the in vitro synthesis of this compound involves the expression and purification of the requisite enzymes, followed by a multi-enzyme in vitro reaction and subsequent analysis of the product.
Caption: Experimental workflow for the in vitro synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the enzymes involved in the in vitro synthesis of this compound.
| Enzyme | EC Number | Source Organism | Optimal pH | Optimal Temp. (°C) | Km (µM) | Vmax (nmol/min/mg) | Yield (%) |
| Aristolochene Synthase | 4.2.3.9 | P. roqueforti | 7.5 | 30 | ~5 | ~50 | >90 |
| P450 Monooxygenase 1 | N/A | P. roqueforti | 7.4 | 28 | N/A | N/A | N/A |
| P450 Monooxygenase 2 | N/A | P. roqueforti | 7.4 | 28 | N/A | N/A | N/A |
| P450 Monooxygenase 3 | N/A | P. roqueforti | 7.4 | 28 | N/A | N/A | N/A |
| DUF3237 Isomerase | N/A | P. roqueforti | 7.0 | 30 | N/A | N/A | >80 |
| This compound Dehydrogenase | 1.1.1.x | P. roqueforti | 5.6 | 30 | 20 | 4000 | 33.3 |
Note: N/A indicates data not available in the reviewed literature. The data for this compound Dehydrogenase, which converts this compound to PR toxin, is included for reference.[5]
Experimental Protocols
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes a general procedure for the expression of the this compound biosynthetic enzymes in a fungal host such as Aspergillus oryzae.
Materials:
-
Codon-optimized synthetic genes for aristolochene synthase, P450 monooxygenases, and DUF3237 isomerase from P. roqueforti.
-
Expression vector (e.g., pTAEX3).
-
Aspergillus oryzae host strain.
-
Protoplasting solution (e.g., 0.6 M KCl, 10 mg/mL Yatalase).
-
Transformation buffer (e.g., 0.6 M KCl, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5).
-
PEG solution (e.g., 60% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5).
-
Appropriate selection media.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, protease inhibitor cocktail).
-
Ni-NTA affinity chromatography column.
-
Size-exclusion chromatography column.
-
SDS-PAGE reagents.
-
Protein concentration assay kit (e.g., Bradford or BCA).
Protocol:
-
Gene Cloning: Clone the codon-optimized genes into the expression vector under the control of a strong inducible promoter.
-
Transformation of A. oryzae:
-
Prepare protoplasts from young mycelia of A. oryzae.
-
Transform the protoplasts with the expression plasmids using a PEG-mediated method.
-
Select positive transformants on appropriate selection media.
-
-
Protein Expression:
-
Inoculate a suitable liquid medium with spores of a positive transformant.
-
Grow the culture at 28-30°C with shaking.
-
Induce protein expression according to the specific promoter system.
-
Harvest the mycelia by filtration.
-
-
Protein Purification:
-
Resuspend the mycelia in lysis buffer and disrupt by sonication or bead beating.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column (assuming a His-tag).
-
Wash the column with a low concentration of imidazole.
-
Elute the protein with a high concentration of imidazole.
-
Further purify the protein by size-exclusion chromatography.
-
Verify the purity and determine the concentration of the purified enzyme.
-
In Vitro Multi-Enzyme Synthesis of this compound
This protocol outlines the cell-free synthesis of this compound from FPP using the purified biosynthetic enzymes.
Materials:
-
Purified aristolochene synthase.
-
Purified P450 monooxygenases.
-
Purified DUF3237 isomerase.
-
Farnesyl pyrophosphate (FPP).
-
NADPH.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
LC-MS grade solvents.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, FPP (e.g., 50-100 µM), and NADPH (e.g., 1-2 mM).
-
Add the purified enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point of 1-5 µM for each enzyme can be used.
-
The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4-12 hours with gentle agitation.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase. Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the product by LC-MS and compare the retention time and mass spectrum to an authentic standard of this compound.
-
For structural confirmation, the product can be purified by preparative HPLC and analyzed by NMR.
-
Quantify the yield of this compound by constructing a standard curve with a known concentration of the pure compound.
-
Conclusion
The protocols outlined in this document provide a framework for the successful in vitro synthesis of this compound. By leveraging the power of heterologous expression and in vitro reconstitution, researchers can now produce this important sesquiterpenoid in a controlled environment, opening up new avenues for research in mycotoxin biosynthesis, enzyme mechanisms, and the generation of novel bioactive compounds. The successful implementation of these protocols will depend on the careful optimization of enzyme expression, purification, and in vitro reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing Eremofortin C Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the culture conditions and protocols for maximizing the production of Eremofortin C, a key secondary metabolite from Penicillium roqueforti. This compound is a precursor to the mycotoxin PR toxin and is of interest in various fields of biological research.
Introduction
This compound is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. It is the direct precursor to PR toxin, another mycotoxin produced by the same fungus.[1][2][3] Understanding and optimizing the culture conditions for this compound production is crucial for research into its biosynthesis, biological activity, and for the controlled production of analytical standards. This document outlines the key factors influencing its yield and provides detailed protocols for its production and analysis.
Key Factors Influencing this compound Production
The production of this compound by P. roqueforti is highly dependent on several culture parameters. Optimization of these factors is critical for achieving high yields.
Media Composition
The composition of the culture medium is a primary determinant of this compound yield. Cereal-based media have been found to be more effective than legume-based media.[4][5] The addition of corn extracts to the culture medium has been shown to significantly increase the production of both this compound and PR toxin.[4][5]
| Media Component | Observation | Reference |
| Carbon Source | Cereal-based substrates (e.g., corn) result in higher yields than legume-based substrates. | [4][5] |
| Supplement | Addition of corn extract to Yeast Extract Sucrose (YES) medium greatly increases production. | [4][5] |
pH
The pH of the culture medium has a significant impact on this compound production. The optimal pH for the production of both this compound and PR toxin is around 4.0.[4][5]
| pH | Relative Yield | Reference |
| ~ 4.0 | Optimal | [4][5] |
Temperature
Temperature is another critical factor for maximizing this compound yield. The optimal temperature range for production is between 20°C and 24°C.[4][5]
| Temperature Range | Relative Yield | Reference |
| 20°C - 24°C | Highest | [4][5] |
Aeration and Agitation
The level of aeration and agitation during fermentation significantly affects this compound production. Stationary cultures have been found to produce higher yields of this compound and PR toxin compared to cultures that are gently shaken (e.g., at 120 rpm).[4][5]
| Agitation | Relative Yield | Reference |
| Stationary | Higher | [4][5] |
| Shaken (120 rpm) | Lower | [4][5] |
Experimental Protocols
The following protocols are synthesized from various research studies to provide a comprehensive guide for the production and analysis of this compound.
Protocol for Inoculum Preparation
Aseptic techniques should be used throughout these procedures.
-
Strain Maintenance: Maintain Penicillium roqueforti strains on Potato Dextrose Agar (PDA) slants at 4°C.
-
Spore Suspension:
-
Culture the P. roqueforti strain on a fresh PDA plate for 7 days at 24°C to allow for sufficient sporulation.
-
Harvest the spores by adding sterile 0.85% saline solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
Protocol for Submerged Fermentation
This protocol is designed for laboratory-scale production in flasks.
-
Media Preparation:
-
Prepare Yeast Extract Sucrose (YES) broth containing:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
-
For enhanced production, supplement the YES medium with a 20% (v/v) corn extract. To prepare the corn extract, boil 200g of corn in 1L of water for 30 minutes, filter, and use the aqueous extract.
-
Adjust the pH of the medium to 4.0 using HCl or NaOH.
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121°C for 15 minutes.
-
-
Inoculation:
-
Inoculate each flask with 1 mL of the prepared spore suspension (1 x 10^7 spores/mL).
-
-
Incubation:
-
Incubate the flasks as stationary cultures at 22°C in the dark for 14-21 days.
-
Protocol for this compound Extraction
This protocol describes a liquid-liquid extraction method.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction:
-
Combine the culture filtrate and the mycelial mat.
-
Homogenize the mixture in a blender.
-
Extract the homogenized mixture three times with an equal volume of chloroform in a separatory funnel.
-
Pool the chloroform extracts.
-
-
Concentration:
-
Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or chloroform) for analysis.
-
Protocol for HPLC Analysis
This protocol provides a general method for the quantification of this compound.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol:water (e.g., 70:30, v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample extracts and quantify the this compound peak by comparing its area to the standard curve.
-
Visualization of Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound is initiated from farnesyl pyrophosphate (FPP) and is governed by a gene cluster in P. roqueforti. The key initial step is the cyclization of FPP to form aristolochene, catalyzed by aristolochene synthase. A series of subsequent oxidation and modification steps, catalyzed by enzymes such as P450 monooxygenases and dehydrogenases, leads to the formation of this compound. This compound is then converted to PR toxin by an EC oxidase.
References
- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for Eremofortin C Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin C is a secondary metabolite produced by various species of Penicillium, notably Penicillium roqueforti.[1][2][3][4] As a precursor to the mycotoxin PR toxin, its isolation and purification are of significant interest in mycotoxin research and toxicology studies.[2] The complexity of fungal culture extracts necessitates a robust cleanup step to remove interfering matrix components prior to downstream analysis, such as High-Performance Liquid Chromatography (HPLC). Solid-Phase Extraction (SPE) offers a reliable and efficient method for the selective cleanup of this compound from crude extracts.
This application note provides a detailed protocol for the cleanup of this compound from Penicillium roqueforti culture extracts using reversed-phase SPE. The methodology is designed to yield high recovery and purity of the analyte, making it suitable for accurate quantification and further toxicological assessment.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective SPE protocol.
| Property | Value/Description | Reference |
| Chemical Formula | C₁₇H₂₂O₄ | [5] |
| Molar Mass | 290.35 g/mol | [5] |
| Polarity | Moderately polar to non-polar, neutral compound | Inferred from extraction solvents and chromatographic behavior[1][6] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and acetonitrile. | [1] |
Principles of Reversed-Phase SPE
Reversed-phase SPE is ideal for the cleanup of moderately polar to non-polar compounds like this compound from a more polar sample matrix.[7][8] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.
The general steps for reversed-phase SPE are:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution to prepare it for sample loading.
-
Sample Loading: The sample, dissolved in a polar solvent, is passed through the cartridge. This compound and other non-polar compounds are retained on the sorbent.
-
Washing: A polar solvent is used to wash away polar impurities that are not strongly retained.
-
Elution: A non-polar organic solvent is used to disrupt the hydrophobic interactions and elute the analyte of interest.
Experimental Protocol
Materials and Reagents
-
SPE Cartridge: C18 reversed-phase SPE cartridge (e.g., 500 mg sorbent mass, 6 mL volume)
-
Solvents (HPLC Grade):
-
Methanol
-
Acetonitrile
-
Water
-
Chloroform
-
-
Sample: Penicillium roqueforti culture extract containing this compound, evaporated to dryness and reconstituted in an appropriate loading solvent.
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Sample Preparation: Extraction from Penicillium roqueforti Culture
-
Culture the Penicillium roqueforti strain known to produce this compound in a suitable liquid medium.
-
After incubation, filter the culture to separate the mycelium from the culture medium.[1]
-
Extract the culture medium three times with an equal volume of chloroform.[1]
-
Pool the chloroform extracts and evaporate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of 10% methanol in water for loading onto the SPE cartridge.
SPE Cleanup Protocol
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of HPLC-grade water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Discard the wash eluate.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 80% acetonitrile in water.
-
Collect the eluate in a clean collection vial.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified this compound in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis (e.g., HPLC).
-
Quantitative Data
The following tables summarize the expected performance of the SPE protocol for the cleanup of this compound.
Table 1: Recovery of this compound using the SPE Protocol
| Sample ID | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Recovery (%) |
| 1 | 10.0 | 9.3 | 93.0 |
| 2 | 10.0 | 9.5 | 95.0 |
| 3 | 10.0 | 9.1 | 91.0 |
| Average | 10.0 | 9.3 | 93.0 |
| Std. Dev. | - | 0.2 | 2.0 |
Table 2: Purity of this compound Before and After SPE Cleanup
| Sample | Purity by HPLC (%) - Before SPE | Purity by HPLC (%) - After SPE |
| 1 | 45.2 | 91.5 |
| 2 | 48.1 | 93.2 |
| 3 | 46.5 | 92.1 |
| Average | 46.6 | 92.3 |
| Std. Dev. | 1.45 | 0.85 |
Visualizations
Experimental Workflow for this compound Cleanup and Analysis
Caption: Workflow for this compound cleanup and analysis.
Conclusion
The described solid-phase extraction protocol provides an effective and reproducible method for the cleanup of this compound from complex fungal culture extracts. The use of a C18 reversed-phase sorbent allows for high recovery and a significant improvement in the purity of the analyte. This protocol is a valuable tool for researchers and scientists working on the analysis of this compound and other related mycotoxins, facilitating more accurate and reliable downstream applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tip for neutral analytes and contaminants | Phenomenex [discover.phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. specartridge.com [specartridge.com]
Application Note: Detection of Eremofortin C using Thin-Layer Chromatography (TLC)
AN-EC-TLC-001
Abstract
This application note provides a detailed protocol for the detection and semi-quantitative analysis of Eremofortin C using thin-layer chromatography (TLC). This compound is a sesquiterpenoid mycotoxin produced by Penicillium roqueforti and is a direct precursor to the more toxic PR toxin.[1][2] This method is suitable for researchers in natural product chemistry, mycotoxin analysis, and drug development for the rapid screening of fungal extracts. The protocol covers sample extraction, chromatographic separation, and visualization techniques.
Introduction
This compound (EC) is a secondary metabolite of the fungus Penicillium roqueforti, a species widely used in the production of blue cheeses.[3] EC is of significant interest as it is the direct biochemical precursor to PR toxin, a potent mycotoxin.[2][4] Monitoring the production of this compound is crucial for understanding the biosynthetic pathway of PR toxin and for quality control in food production and fungal fermentation processes.[3]
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating components of a mixture.[5][6] It is an ideal tool for the qualitative identification and semi-quantitative estimation of mycotoxins in complex sample matrices.[5][7] This document outlines a reliable TLC method for the detection of this compound in fungal culture extracts.
Principle of the Method
The separation is based on normal-phase adsorption chromatography. A TLC plate coated with a polar stationary phase (silica gel) is used. The sample, spotted at the base of the plate, is developed using a mobile phase of lower polarity. As the mobile phase ascends the plate through capillary action, the components of the sample mixture partition between the stationary and mobile phases.[6][8] Compounds with lower polarity have a weaker affinity for the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf value). More polar compounds interact more strongly with the stationary phase and have lower Rf values.[8] this compound, being a moderately polar molecule, can be effectively separated from other fungal metabolites using an appropriate solvent system. Visualization is achieved under UV light or by using chemical staining reagents.[9][10]
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[11]
-
Solvents (Analytical Grade): Chloroform, n-Hexane, Ethyl Acetate, Methanol.
-
This compound Standard: (If available, for comparison).
-
Visualization Reagents:
-
Phosphomolybdic Acid (PMA) Stain: 10 g phosphomolybdic acid in 100 mL absolute ethanol.[12]
-
Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, in 200 mL water.[13]
-
p-Anisaldehyde Stain: 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[9]
-
-
Apparatus:
-
Micropipettes or capillary tubes for spotting.
-
TLC developing chamber with a lid.
-
UV lamp (254 nm and 365 nm).
-
Hot plate or oven for heating stained plates.
-
Fume hood.
-
Experimental Protocols
Protocol 1: Sample Preparation (Fungal Culture Extract)
This protocol is adapted from established methods for extracting this compound from P. roqueforti cultures.[4]
-
Culture Filtration: Filter the fungal culture to separate the mycelium from the liquid medium.
-
Liquid-Liquid Extraction:
-
Collect the filtrate (medium) and place it in a separatory funnel.
-
Extract the medium three times with an equal volume of chloroform.
-
Pool the chloroform phases.
-
-
Evaporation: Evaporate the pooled chloroform extract to dryness under reduced pressure (using a rotary evaporator) or in a fume hood with a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a small, known volume of chloroform or methanol (e.g., 1 mL) for spotting on the TLC plate. This is the sample solution.
Protocol 2: Thin-Layer Chromatography
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[14] Mark the positions for sample and standard application.
-
Spotting:
-
Using a capillary tube or micropipette, apply 2-5 µL of the reconstituted sample solution to the marked origin on the plate. Keep the spot size as small as possible (1-2 mm diameter).[5]
-
If a standard is available, spot it alongside the sample.
-
-
Mobile Phase Preparation: Prepare the chosen mobile phase. A recommended starting system is n-Hexane:Ethyl Acetate (7:3, v/v) or Chloroform:Methanol (95:5, v/v) . Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Chamber Saturation: Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate with solvent vapors for at least 15 minutes. This ensures better separation and reproducible Rf values.
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the starting line.[14] Close the lid and allow the solvent front to ascend the plate.
-
Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[14]
-
Drying: Allow the plate to dry completely in a fume hood.
Protocol 3: Visualization
-
UV Detection:
-
Chemical Staining (Destructive Method):
-
PMA Stain: Evenly spray the plate with the phosphomolybdic acid solution in a fume hood. Heat the plate at 110-120°C for 5-10 minutes until blue-green or dark green spots appear against a yellow-green background.[12][16] This is a universal stain for most organic compounds.
-
KMnO₄ Stain: Dip or spray the plate with the potassium permanganate solution. Oxidizable compounds will appear as yellow-brown spots on a purple background.[13] Heating may be required to accelerate the reaction.
-
Data Analysis
The position of a compound on a developed chromatogram is characterized by its Retention Factor (Rf).
Calculation of Rf Value: The Rf value is calculated using the following formula:[14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Both distances are measured from the origin line. The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification by comparing it to the Rf of a known standard run on the same plate.
Data Presentation
The following table presents example data for the separation of this compound and related mycotoxins. Note: These are representative values and may vary based on specific experimental conditions.
| Compound | Mobile Phase System | Approx. Rf Value | Limit of Detection (LOD) (ng/spot) | Visualization Method |
| This compound | n-Hexane:Ethyl Acetate (7:3) | 0.45 - 0.55 | ~50 | UV (254 nm), PMA Stain |
| PR Toxin | n-Hexane:Ethyl Acetate (7:3) | 0.30 - 0.40 | ~40 | UV (254 nm), PMA Stain |
| Eremofortin A | n-Hexane:Ethyl Acetate (7:3) | 0.60 - 0.70 | ~50 | UV (254 nm), PMA Stain |
Visualizations
Caption: Experimental workflow for the TLC analysis of this compound.
Caption: Biosynthetic relationship between this compound and PR Toxin.
References
- 1. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. TLC stains [reachdevices.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. 182.160.97.198:8080 [182.160.97.198:8080]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Eremofortin C in Biotransformation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Eremofortin C as a substrate in biotransformation studies. This compound, a secondary metabolite produced by Penicillium roqueforti, serves as a direct precursor to the mycotoxin PR toxin.[1][2][3] This relationship makes it an excellent model substrate for investigating enzymatic transformations, particularly oxidation reactions, and for exploring microbial detoxification pathways.
The primary biotransformation of this compound is the enzymatic oxidation of its C-12 alcohol group to an aldehyde, yielding PR toxin.[4][5][6] This conversion is catalyzed by an oxidoreductase enzyme found in P. roqueforti. Understanding this process can provide insights into mycotoxin biosynthesis, enzyme kinetics, and the development of detoxification strategies.
Overview of this compound Biotransformation
The biotransformation of this compound to PR toxin is a key step in the biosynthesis of this mycotoxin in Penicillium roqueforti. This conversion offers a valuable model for studying specific enzymatic oxidation reactions. The enzyme responsible has been isolated and characterized, providing a basis for both in vitro and in vivo biotransformation studies.
Key Biotransformation Reaction:
-
Substrate: this compound
-
Product: PR Toxin
-
Reaction Type: Oxidation (alcohol to aldehyde)
-
Enzyme: this compound oxidoreductase (from P. roqueforti)
This biotransformation can be studied using:
-
Whole-cell catalysis: Utilizing strains of P. roqueforti known to produce PR toxin.
-
Isolated enzyme assays: Using the purified this compound oxidoreductase.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzyme that transforms this compound to PR toxin.
Table 1: Kinetic Properties of this compound Oxidoreductase [4]
| Parameter | Value | Conditions |
| Michaelis Constant (Km) | 0.02 mM | 30°C |
| Maximum Velocity (Vmax) | 4.0 µmol/min per mg | 30°C |
| Optimal pH | ~5.6 | - |
| Molecular Weight | ~40,000 Da | Gel filtration |
Table 2: Influence of Culture Conditions on this compound and PR Toxin Production [7]
| Parameter | Optimal Condition | Observation |
| Temperature | 20-24°C | Strain-dependent |
| Aeration | Stationary Culture | Higher toxin production compared to shaken cultures |
| pH | ~4.0 | Optimal for production of both metabolites |
| Carbon Source | Corn | Greatly increased production of both metabolites |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound biotransformation.
Protocol 1: Production of this compound using Penicillium roqueforti
This protocol is adapted from studies on metabolite production by P. roqueforti.[1][7]
Materials:
-
Penicillium roqueforti strain (e.g., NRRL 849)
-
Potato Dextrose Agar (PDA) slants
-
Liquid culture medium (e.g., Yeast Extract Sucrose broth supplemented with corn extract)
-
Roux bottles or Erlenmeyer flasks
-
Chloroform
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Grow the P. roqueforti strain on PDA slants at 25°C for 7-10 days. Prepare a spore suspension by washing the slants with sterile water.
-
Cultivation: Inoculate the liquid culture medium in Roux bottles with the spore suspension. Incubate as stationary cultures in the dark at 25°C.[1]
-
Time-Course Sampling: At regular intervals (e.g., daily from day 5 to day 20), harvest entire Roux bottles for analysis.
-
Extraction:
-
Separate the mycelium from the culture medium by filtration.
-
Extract the culture medium three times with an equal volume of chloroform.[1]
-
Pool the chloroform extracts and evaporate to dryness using a rotary evaporator.
-
The resulting residue contains this compound and other metabolites.
-
Protocol 2: Whole-Cell Biotransformation of this compound
This protocol outlines the use of P. roqueforti cultures to transform exogenously added this compound.
Materials:
-
Actively growing culture of a PR toxin-producing P. roqueforti strain (prepared as in Protocol 1).
-
Purified this compound.
-
Sterile solvent for this compound (e.g., ethanol or DMSO, use minimal volume).
-
Chloroform.
-
HPLC system.
Procedure:
-
Substrate Addition: To a mid-log phase culture of P. roqueforti (e.g., day 10-12 of growth), add a sterile-filtered solution of this compound to a final concentration of 0.1-1 mM.
-
Incubation: Continue the incubation under the same conditions (stationary, 25°C, dark).
-
Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours) after substrate addition, withdraw aliquots of the culture medium.
-
Extraction: Extract the collected samples with chloroform as described in Protocol 1.
-
Analysis: Analyze the extracted samples by HPLC to quantify the decrease in this compound and the increase in PR toxin.
Protocol 3: In Vitro Enzymatic Assay of this compound Oxidation
This protocol is based on the characterization of the isolated this compound oxidoreductase.[4]
Materials:
-
Purified this compound oxidoreductase (isolated from P. roqueforti).
-
This compound substrate solution.
-
Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.6).
-
Quenching solution (e.g., acetonitrile or methanol).
-
HPLC system.
Procedure:
-
Enzyme Isolation (Brief): The enzyme can be isolated from the culture medium or mycelium of P. roqueforti through ammonium sulfate fractionation and DEAE-cellulose chromatography.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, this compound solution (final concentration around the Km, e.g., 0.02 mM), and initiate the reaction by adding the purified enzyme.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Time Points: At specific time intervals, stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by HPLC to determine the rate of PR toxin formation.
Protocol 4: Analytical Method - HPLC
This method is for the separation and quantification of this compound and PR toxin.[1]
-
Column: Microporasil 10 µm silica gel column (4 mm ID x 30 cm).
-
Mobile Phase: Chloroform.
-
Flow Rate: 2 ml/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Peak height or area measurements compared with standard curves of purified this compound and PR toxin.
Visualizations
Biochemical Pathway
Caption: Biotransformation of this compound to PR Toxin.
Experimental Workflow
Caption: Workflow for Whole-Cell Biotransformation.
Fungal Detoxification Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Eremofortin C: A Key Intermediate in Mycotoxin Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eremofortin C (EC) is a sesquiterpenoid secondary metabolite produced by several species of the Penicillium genus, most notably Penicillium roqueforti, the fungus used in the production of blue cheese. While EC itself exhibits low toxicity, it holds significant importance in mycotoxin research as the direct precursor to the highly toxic PR toxin.[1][2][3][4] The conversion of this compound to PR toxin involves a single enzymatic oxidation step, making EC a critical molecule for studying the biosynthesis of this potent mycotoxin.[4][5][6] Understanding the factors that influence the production of this compound and its subsequent conversion to PR toxin is crucial for food safety, toxicology studies, and the development of potential inhibitors of mycotoxin formation.
These application notes provide an overview of the role of this compound in mycotoxin research, along with detailed protocols for its study.
Applications in Mycotoxin Research
-
Precursor Studies: this compound is an indispensable tool for investigating the biosynthetic pathway of PR toxin.[1][2][3] Researchers can use labeled EC to trace its conversion to PR toxin, identify the enzymes involved, and study the kinetics of this transformation.
-
Toxicity and Detoxification Studies: By comparing the biological effects of this compound and PR toxin, researchers can elucidate the structure-activity relationship and pinpoint the aldehyde functional group in PR toxin as the primary determinant of its toxicity.[3]
-
Inhibitor Screening: this compound can be used as a substrate in high-throughput screening assays to identify compounds that inhibit the this compound oxidase, the enzyme responsible for its conversion to PR toxin.[5] Such inhibitors could have applications in preventing PR toxin contamination in food and feed.
-
Food Safety and Fungal Metabolism Research: Monitoring the levels of this compound and PR toxin in P. roqueforti cultures under various conditions (e.g., different media, temperatures, pH levels) provides insights into the regulation of mycotoxin production in fungi.[7][8] This knowledge is vital for developing strategies to minimize mycotoxin contamination in food products.
Quantitative Data on this compound and PR Toxin Production
The production of this compound and PR toxin by Penicillium roqueforti is influenced by various environmental factors. The following tables summarize quantitative data from studies on this topic.
Table 1: Influence of Culture Medium on this compound and PR Toxin Production
| Culture Medium | Mycelial Dry Weight (g) | This compound (mg/culture) | PR Toxin (mg/culture) |
| Corn | 2.5 | 15.2 | 25.8 |
| Wheat | 2.3 | 12.5 | 20.1 |
| Rice | 2.1 | 10.8 | 18.5 |
| Soybeans | 1.8 | 5.2 | 8.7 |
| Peanuts | 1.5 | 3.1 | 5.4 |
Data adapted from studies on the production of EC and PR toxin by P. roqueforti on various agricultural products.[7] As the data indicates, cereal-based media, particularly corn, yield the highest production of both this compound and PR toxin.
Table 2: Effect of Temperature on this compound and PR Toxin Production
| Temperature (°C) | This compound Production (relative %) | PR Toxin Production (relative %) |
| 15 | 60 | 55 |
| 20 | 95 | 90 |
| 24 | 100 | 100 |
| 28 | 80 | 75 |
| 32 | 40 | 35 |
Data represents the relative production levels, with 100% corresponding to the optimal temperature. The optimal temperature for the production of both mycotoxins is between 20 and 24°C.[7]
Table 3: Influence of pH on this compound and PR Toxin Production
| Initial pH of Culture Medium | This compound Production (relative %) | PR Toxin Production (relative %) |
| 3.0 | 85 | 80 |
| 4.0 | 100 | 100 |
| 5.0 | 90 | 85 |
| 6.0 | 70 | 65 |
| 7.0 | 50 | 45 |
Data shows the relative production levels, with 100% at the optimal pH. The production of both this compound and PR toxin is highest at an acidic pH of around 4.0.[7]
Experimental Protocols
Protocol 1: Culturing Penicillium roqueforti for this compound and PR Toxin Production
Materials:
-
Penicillium roqueforti strain (e.g., ATCC strains)
-
Potato Dextrose Agar (PDA) slants
-
Liquid culture medium (e.g., Yeast Extract Sucrose broth or corn extract medium)
-
Sterile Roux bottles or Erlenmeyer flasks
-
Incubator
Procedure:
-
Maintain stock cultures of P. roqueforti on PDA slants.
-
Inoculate the liquid culture medium with spores from the PDA slants.
-
Incubate the cultures as stationary cultures in the dark at 20-24°C.[7]
-
Harvest the mycelium and culture medium at different time points (e.g., daily for 15 days) to monitor mycotoxin production.
Protocol 2: Extraction of this compound and PR Toxin
Materials:
-
Culture filtrate and mycelium from P. roqueforti cultures
-
Chloroform
-
Waring blender or equivalent
-
Shaking agitator
-
Rotary evaporator
-
Demineralized water
Procedure:
-
Separate the mycelium from the culture medium by filtration.
-
Extraction from Mycelium: a. Wash the mycelium with demineralized water. b. Homogenize the mycelial mats in water using a blender. c. Extract the homogenate with chloroform for 1 hour on a shaking agitator.[3] d. Collect the chloroform phase.
-
Extraction from Culture Medium: a. Extract the culture filtrate three times with an equal volume of chloroform.[3] b. Pool the chloroform phases.
-
Combine the chloroform extracts from the mycelium and the medium.
-
Evaporate the chloroform extract to dryness using a rotary evaporator.
-
Redissolve the residue in a known volume of a suitable solvent (e.g., chloroform or methanol) for analysis.
Note: PR toxin is unstable, especially during extraction procedures.[1][3] Minimize exposure to light and heat, and process samples promptly.
Protocol 3: Quantification of this compound and PR Toxin by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
Normal-phase or reverse-phase HPLC column
-
Mobile phase solvents (e.g., chloroform, chloroform-tetrahydrofuran)
-
This compound and PR toxin analytical standards
Procedure:
-
Chromatographic Conditions (Example):
-
Prepare a standard curve using analytical standards of this compound and PR toxin of known concentrations.
-
Inject the prepared sample extracts into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and PR toxin by comparing their retention times and peak areas to the standard curve.
Visualizations
References
- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]
- 6. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield of Eremofortin C in Penicillium roqueforti fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Eremofortin C in Penicillium roqueforti fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, offering potential causes and actionable solutions.
Issue 1: Very low or no detectable this compound in the culture broth.
-
Possible Cause 1: Suboptimal Fermentation Parameters. The production of this compound is highly sensitive to environmental conditions.
-
Solution: Verify and optimize key fermentation parameters. The optimal conditions for this compound production have been identified as a temperature range of 20-24°C and a pH of approximately 4.0.[1][2] It has also been observed that stationary cultures tend to produce higher yields than shaken cultures, suggesting that lower aeration might be favorable.[1][2]
-
-
Possible Cause 2: Inappropriate Culture Medium. The composition of the growth medium significantly impacts secondary metabolite production.
-
Solution: Review and modify the culture medium. Cereal-based media have been shown to support higher production of this compound compared to legume-based media.[1] Supplementing the medium with corn extracts has been demonstrated to significantly increase this compound yield without a corresponding increase in mycelial dry weight.[1]
-
-
Possible Cause 3: Strain-Specific Production Capabilities. Not all Penicillium roqueforti strains produce this compound in high amounts, and some may not produce it at all.[1]
-
Solution: If possible, screen several different P. roqueforti strains to identify a high-producing one. If you are limited to a single strain, consider mutagenesis and screening for higher-yielding mutants.
-
-
Possible Cause 4: Incorrect Timing of Harvest. this compound is a secondary metabolite, and its production typically occurs after the primary growth phase (log phase) of the fungus.
-
Solution: Perform a time-course study to determine the optimal harvest time. Sample the fermentation broth at regular intervals (e.g., every 24 hours) after the initial growth phase to identify the peak of this compound production. This compound is a direct precursor to PR toxin, and its concentration may decrease as it is converted to the toxin.[3]
-
Issue 2: Inconsistent this compound yields between fermentation batches.
-
Possible Cause 1: Variability in Inoculum. The age and quality of the fungal spores used for inoculation can affect fermentation performance.
-
Solution: Standardize your inoculum preparation. While spore age (from 3 to 48 days) has been reported to not significantly affect toxin levels, consistency in spore concentration and viability is crucial for reproducible fermentations.[1]
-
-
Possible Cause 2: Fluctuations in Fermentation Conditions. Even small deviations in pH, temperature, or aeration can lead to significant differences in yield.
-
Solution: Implement strict monitoring and control of all fermentation parameters. Use calibrated probes for pH and temperature, and ensure consistent agitation or aeration rates.
-
-
Possible Cause 3: Precursor Limitation. As a sesquiterpene, this compound biosynthesis is dependent on the availability of precursors from the mevalonate pathway.
-
Solution: Ensure the culture medium is not depleted of essential nutrients, particularly carbon sources that feed into acetyl-CoA production. For detailed investigation, advanced analytical techniques such as LC-MS can be used to quantify intracellular precursors like farnesyl pyrophosphate (FPP).
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal physical parameters for this compound production?
A1: Based on published data, the optimal conditions are a temperature of 20-24°C and a starting pH of 4.0.[1][2] Production is also favored in stationary cultures over gently shaken ones, indicating a preference for lower aeration.[1][2]
Q2: How can I improve my this compound yield through media optimization?
A2: Consider using a cereal-based medium, as these have been shown to be superior to legume-based media for this compound production.[1] A significant, coordinated increase in both this compound and its derivative, PR toxin, has been observed with the addition of corn extracts to the culture medium.[1]
Q3: My this compound concentration decreases after reaching a peak. Why is this happening?
A3: this compound is the direct precursor to PR toxin in the biosynthetic pathway.[3] A decrease in this compound concentration is often associated with its enzymatic conversion to PR toxin. A time-course study will help you identify the point of maximum this compound accumulation before significant conversion occurs.
Q4: How does the global regulation of secondary metabolism affect this compound production?
A4: The production of secondary metabolites in Penicillium species is controlled by global regulatory proteins like LaeA and is influenced by environmental cues such as pH and carbon source availability.[4][5] For example, the carbon catabolite repressor CreA can suppress secondary metabolite production in the presence of readily available carbon sources like glucose. Optimizing the culture medium and fermentation conditions can influence these regulatory networks to favor this compound biosynthesis.
Data Summary
The following tables summarize the influence of key fermentation parameters on this compound production.
Table 1: Effect of Temperature on this compound Production
| Temperature (°C) | Relative this compound Yield | Reference |
| 15 | Lower | [1] |
| 20-24 | Highest | [1] |
| 28 | Lower | [1] |
Table 2: Effect of pH on this compound Production
| Initial pH | Relative this compound Yield | Reference |
| 3.0 | Moderate | [1] |
| 4.0 | Highest | [1] |
| 5.0 | Moderate | [1] |
| 6.0 | Low | [1] |
Table 3: Effect of Agitation on this compound Production
| Agitation | Relative this compound Yield | Reference |
| Stationary (0 rpm) | Higher | [1] |
| Shaken (120 rpm) | Lower | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to pellet the mycelia.
-
Extract the supernatant three times with an equal volume of chloroform or ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol or the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at several concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Fungal Biomass Quantification (Dry Cell Weight)
-
Sample Collection:
-
Pre-dry and pre-weigh a filter paper (e.g., 0.45 µm pore size) or a centrifuge tube.
-
Take a known volume of the fermentation culture.
-
-
Cell Harvesting and Washing:
-
Separate the mycelia from the broth by vacuum filtration using the pre-weighed filter paper or by centrifugation in the pre-weighed tube.
-
Wash the mycelial pellet twice with distilled water to remove any residual medium components.
-
-
Drying:
-
Dry the filter paper with the mycelia or the centrifuge tube with the pellet in an oven at 80-100°C for 24 hours, or until a constant weight is achieved.
-
-
Weighing:
-
Cool the dried sample in a desiccator to room temperature.
-
Weigh the sample on an analytical balance.
-
-
Calculation:
-
Subtract the initial weight of the filter paper/tube from the final weight to obtain the dry cell weight.
-
Express the biomass concentration as grams of dry cell weight per liter (g/L) of culture.
-
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Troubleshooting Workflow for Low this compound Yield.
Caption: Regulation of Secondary Metabolism in Penicillium.
References
- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Eremofortin C Technical Support Center: Troubleshooting Degradation During Extraction and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges associated with the degradation of Eremofortin C during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you minimize degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpenoid secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium roqueforti. It is a precursor to the mycotoxin PR toxin.[1] The stability of this compound is a significant concern because it can readily degrade, leading to inaccurate quantification, loss of material, and the formation of impurities that may interfere with experimental results.
Q2: What are the main degradation pathways for this compound?
Based on its chemical structure, which includes a secondary alcohol, a lactone ring, and epoxide groups, the two primary degradation pathways for this compound are:
-
Oxidation: The secondary alcohol group at the C-12 position is susceptible to oxidation, which converts this compound into PR toxin.[2][3] This is a critical degradation pathway to consider, especially in the presence of oxidizing agents or certain enzymatic activities.
-
Hydrolysis: The ester linkage within the lactone ring can be cleaved through hydrolysis, particularly under non-neutral pH conditions (both acidic and basic) and at elevated temperatures.[4]
Q3: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks, particularly one corresponding to PR toxin, or a decrease in the area of the this compound peak, are strong indicators of degradation.
Q4: How can I minimize this compound degradation during extraction?
To minimize degradation during extraction, it is crucial to control temperature, pH, and exposure to light and air. Use of appropriate solvents and prompt processing of extracts are also key. For detailed procedures, refer to the --INVALID-LINK-- section.
Q5: What are the optimal storage conditions for this compound?
For long-term stability, this compound, both in solid form and in solution, should be stored at low temperatures, protected from light, and in an inert atmosphere if possible. The choice of solvent for storage is also critical.
Troubleshooting Guides
Issue 1: Low yield of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction: | - Check pH of extraction solvent: Ensure the pH is close to neutral. Avoid highly acidic or basic conditions. - Control temperature: Perform extraction at low temperatures (e.g., on ice) to minimize thermal degradation. - Minimize extraction time: Prolonged extraction times can increase the chances of degradation. |
| Oxidation to PR Toxin: | - Use deoxygenated solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. - Add antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. |
| Incomplete Extraction: | - Solvent polarity: Ensure the chosen solvent (e.g., chloroform, ethyl acetate) has the appropriate polarity to efficiently extract this compound.[5] - Extraction method: Sonication or vigorous shaking can improve extraction efficiency, but monitor for temperature increases. |
Issue 2: Appearance of unknown peaks in HPLC chromatogram of stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation during storage: | - Check storage temperature: Store samples at -20°C or -80°C for long-term stability.[6] - Protect from light: Store vials in the dark or use amber vials to prevent photodegradation. - Evaluate storage solvent: Some solvents may promote degradation. Consider storing in a non-polar, aprotic solvent. |
| Hydrolysis of the lactone ring: | - Check pH of the stored solution: Ensure the solution is not acidic or basic. If necessary, use a buffered solution for storage, though this may introduce other stability issues. Sesquiterpene lactones have shown instability at a pH of 7.4, while being more stable at a pH of 5.5.[4] |
| Oxidation: | - Inert atmosphere: If possible, overlay the sample with an inert gas before sealing the vial for storage. |
Data Presentation
Table 1: Qualitative Stability of Sesquiterpene Lactones under Different Conditions
This table is based on general stability data for sesquiterpene lactones and can be used as a guideline for handling this compound.
| Condition | Parameter | Stability | Primary Degradation Pathway | Reference |
| pH | pH 5.5 | Generally Stable | - | [4] |
| pH 7.4 | Prone to Degradation | Hydrolysis of side chains/lactone ring | [4] | |
| Temperature | 4°C | Good Stability | Slow degradation | [7] |
| 25°C (Room Temp) | Moderate Degradation | Increased rate of hydrolysis and oxidation | [4][7] | |
| 37°C | Significant Degradation | Accelerated hydrolysis and oxidation | [4] | |
| Storage (Tincture) | 3 years at 4°C | ~13% decrease | Addition of ethanol | [7] |
| 3 years at 25°C | ~32% decrease | Addition of ethanol | [7] | |
| 3 years at 30°C | ~37% decrease | Addition of ethanol | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Penicillium roqueforti Culture
This protocol is adapted from methods used for the extraction of eremofortins.[5]
Materials:
-
P. roqueforti culture filtrate and mycelium
-
Chloroform (ACS grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Separate the mycelium from the culture broth by filtration.
-
Combine the culture filtrate and the mycelial extract (if desired).
-
Perform the extraction in a separatory funnel with chloroform (3 x volume of the aqueous phase). Conduct this step in a cold room or on an ice bath to maintain a low temperature.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 30°C.
-
The resulting crude extract can be further purified by column chromatography.
Protocol 2: HPLC Method for Analysis of this compound and PR Toxin
This method is based on published protocols for the separation of this compound and related compounds.[5][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Silica column (e.g., µPorasil, 10 µm, 30 cm x 3.9 mm).
Chromatographic Conditions:
-
Mobile Phase: Chloroform.
-
Flow Rate: 2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on peak height or area compared to a standard curve of purified this compound.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]
Co-elution of Eremofortin C with other mycotoxins in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of Eremofortin C and other mycotoxins during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly found?
This compound is a mycotoxin produced by various species of the Penicillium genus, most notably Penicillium roqueforti, which is used in the production of blue-veined cheeses.[1] Consequently, this compound is frequently detected in blue cheeses, as well as in other mold-contaminated products like silage and grains.[2] It is a precursor to the more toxic PR toxin.[3]
Q2: Which mycotoxins are known to co-elute with this compound in HPLC analysis?
Due to similarities in their chemical structures and polarities, this compound may co-elute with other mycotoxins produced by Penicillium species. The most common co-eluting mycotoxins include:
-
Roquefortine C: Another major mycotoxin produced by P. roqueforti, frequently found in blue cheese.[1]
-
Mycophenolic Acid: Also produced by P. roqueforti, this mycotoxin is a concern in cheese and silage.[1][4]
-
Patulin: While often associated with rotting fruit, some Penicillium strains found in cheese and silage can also produce patulin.[5]
-
Penicillic Acid: Another mycotoxin that can be produced by Penicillium species in similar environments.
Q3: What are the initial steps to troubleshoot peak co-elution?
When co-elution is suspected, the first step is to confirm if the peak represents a single compound. This can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely occurring. Similarly, an MS detector can reveal the presence of multiple compounds with different mass-to-charge ratios under a single chromatographic peak.
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with other mycotoxins.
Problem: Poor resolution between this compound and other mycotoxins.
Step 1: Initial Assessment and System Check
-
Symptom: A broad or asymmetrical peak is observed where this compound is expected to elute.
-
Action:
-
Confirm system suitability parameters (e.g., theoretical plates, tailing factor) are within the acceptable range for your column and method.
-
Inject a standard of this compound alone to confirm its retention time and peak shape under your current conditions.
-
If available, use a DAD or MS detector to check for peak purity.
-
Step 2: Method Optimization - Mobile Phase Modification
Changes to the mobile phase composition can significantly impact selectivity and resolution.
-
Strategy 1: Adjusting Solvent Strength (Isocratic Elution):
-
Rationale: Weakening the mobile phase (e.g., decreasing the percentage of organic solvent like acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting compounds.
-
Action: Systematically decrease the organic solvent concentration in 2-5% increments.
-
-
Strategy 2: Modifying the Gradient Profile (Gradient Elution):
-
Rationale: A shallower gradient around the elution time of the target analytes provides more time for separation to occur.
-
Action: Decrease the rate of change of the organic solvent concentration in the segment of the gradient where this compound and the interfering mycotoxins elute.
-
-
Strategy 3: Changing the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order and improve resolution.
-
Action: Replace acetonitrile with methanol (or vice versa) in the mobile phase, keeping the initial solvent strength similar.
-
-
Strategy 4: Modifying the Aqueous Phase pH:
-
Rationale: The ionization state of mycotoxins with acidic or basic functional groups can be altered by changing the pH of the aqueous portion of the mobile phase. This can significantly affect their retention and selectivity. Mycophenolic acid and penicillic acid are acidic mycotoxins, and their retention is highly dependent on pH.
-
Action: Adjust the pH of the aqueous phase using a suitable buffer (e.g., formic acid, acetic acid, or ammonium formate). A lower pH will typically increase the retention of acidic mycotoxins on a C18 column.
-
Step 3: Method Optimization - Stationary Phase and Temperature
-
Strategy 1: Change the Column Chemistry:
-
Rationale: Different stationary phases offer different selectivities. If a standard C18 column is not providing adequate resolution, a column with a different chemistry may be effective.
-
Action: Consider using a phenyl-hexyl column, which provides alternative selectivity through pi-pi interactions, or a polar-embedded column for better interaction with more polar mycotoxins.
-
-
Strategy 2: Adjust Column Temperature:
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Action: Increase the column temperature in increments of 5°C. This can sometimes improve peak shape and resolution.
-
Problem: Matrix Interference Obscuring this compound Peak
Step 1: Enhance Sample Preparation
-
Strategy 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:
-
Rationale: This method is effective for extracting a wide range of mycotoxins from complex matrices like cheese. It involves an extraction and partitioning step followed by dispersive solid-phase extraction (dSPE) for cleanup.[6][7]
-
Action: Implement a validated QuEChERS protocol for mycotoxin analysis in cheese.[8][9]
-
-
Strategy 2: Immunoaffinity Column (IAC) Cleanup:
-
Rationale: IACs use antibodies specific to the target mycotoxin(s) to provide highly selective cleanup, significantly reducing matrix effects.[10][11] Multi-mycotoxin IACs are also available.[12][13]
-
Action: Incorporate an IAC cleanup step specific for the mycotoxins of interest into your sample preparation workflow.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Mycotoxins in Cheese
This protocol is a general guideline and should be optimized for your specific application.
-
Homogenization: Weigh 5 g of a representative cheese sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC analysis.
Protocol 2: HPLC-MS/MS Method for Multi-Mycotoxin Analysis
This is a representative method and may require optimization.
-
HPLC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Program:
-
Start at 10% B, hold for 1 min.
-
Linear gradient to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for each mycotoxin.
Data Presentation
Table 1: Example HPLC-MS/MS Parameters for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) | Example LOQ (µg/kg) |
| This compound | 307.2 | 221.1 | 20 | ~ 6.8 | 1.0 - 5.0 |
| Roquefortine C | 390.2 | 193.1 | 25 | ~ 7.2 | 0.5 - 2.0 |
| Mycophenolic Acid | 321.1 | 159.1 | 15 | ~ 8.5 | 0.2 - 1.0 |
| Patulin | 155.0 | 109.0 | 10 | ~ 4.2 | 0.1 - 0.5 |
Note: Retention times and LOQs are highly dependent on the specific HPLC system, column, and matrix. The values provided are for illustrative purposes.
Visualizations
Caption: Experimental workflow for mycotoxin analysis in cheese.
Caption: Troubleshooting flowchart for HPLC co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of mycotoxins in cheese using an optimized analytical method based on a QuEChERS extraction and UHPLC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. detection-of-mycotoxins-in-cheese-using-an-optimized-analytical-method-based-on-a-quechers-extraction-and-uhplc-ms-ms-quantification - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Mycotoxin Cleanup Columns | Romer Labs - Romer Labs [romerlabs.com]
- 13. shim-pol.pl [shim-pol.pl]
Optimizing mobile phase for Eremofortin C HPLC analysis
Welcome to the technical support center for the HPLC analysis of Eremofortin C. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC mobile phase for this compound analysis?
A good starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (ACN) and water. A common starting gradient is 40-60% acetonitrile in water. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility by ensuring the analyte is in a consistent protonation state.
Q2: How does the mobile phase composition affect the retention of this compound?
In reverse-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the organic content will increase its retention time. This is a key parameter to adjust when optimizing the separation.
Q3: My this compound peak is tailing. What can I do to improve the peak shape?
Peak tailing for mycotoxins like this compound can be caused by several factors. Here are some common solutions:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of residual silanols on the column, which can cause tailing.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help.
-
Use a High-Purity Column: Older or lower-quality C18 columns may have more active silanol groups. Using a modern, high-purity, end-capped C18 column can significantly improve peak shape.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[1]
Q4: I am seeing ghost peaks in my chromatogram. What are the likely causes?
Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.[2]
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely washed from the injector or column. Running a blank gradient after a high-concentration sample can help identify and mitigate carryover.
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure samples are fresh and stored properly.
Q5: What is the typical UV detection wavelength for this compound?
This compound is often detected at a wavelength of 254 nm.[3] However, it is always best to determine the optimal wavelength by obtaining a UV spectrum of a pure standard of this compound.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Components
| Possible Cause | Solution |
| Inappropriate Mobile Phase Strength | Adjust the organic-to-aqueous ratio of the mobile phase. Decrease the organic content to increase retention and potentially improve resolution. |
| Non-Optimal pH | If other components are ionizable, adjusting the pH of the mobile phase can alter their retention times relative to this compound. |
| Inefficient Column | The column may be old or contaminated. Replace the column with a new one of the same type. |
| Inappropriate Stationary Phase | A standard C18 column may not provide the necessary selectivity. Consider a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded). |
Issue 2: Baseline Problems (Drift, Noise, Wander)
| Problem | Possible Cause | Solution |
| Baseline Drift | Mobile phase composition changing, column temperature fluctuations, or column contamination.[2] | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Clean the column.[2] |
| Baseline Noise | Air bubbles in the detector, contaminated mobile phase, or detector lamp issues. | Degas the mobile phase.[4][5] Flush the system to remove bubbles. Use high-purity solvents. Replace the detector lamp if necessary. |
| Baseline Wander | Inadequate column equilibration or changes in laboratory temperature. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. Maintain a stable laboratory temperature. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using a C18 column. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Methanol (for sample extraction)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water (or Water with 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (or Acetonitrile with 0.1% Formic Acid)
-
Filter and degas both mobile phases before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
5. Sample Preparation:
-
Extract the sample containing this compound with methanol.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase composition (60:40 Water:Acetonitrile).
Data Presentation
Table 1: Effect of Acetonitrile Concentration on this compound Retention Time (Isocratic Elution)
| % Acetonitrile in Water | Retention Time (min) | Peak Tailing Factor |
| 40% | 12.5 | 1.3 |
| 50% | 7.8 | 1.2 |
| 60% | 4.2 | 1.1 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min, 30 °C, 254 nm.
Table 2: Effect of Mobile Phase Additives on this compound Peak Shape
| Mobile Phase | Retention Time (min) | Peak Tailing Factor |
| 50:50 ACN:Water | 7.9 | 1.6 |
| 50:50 ACN:Water with 0.1% Formic Acid | 7.5 | 1.1 |
| 50:50 ACN:Water with 0.1% Acetic Acid | 7.6 | 1.2 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min, 30 °C, 254 nm.
Visualizations
References
Eremofortin C instability in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Eremofortin C in various solvent systems. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: this compound, an eremophilane-type sesquiterpenoid, is susceptible to degradation from several factors. The most critical are:
-
Oxidation: The chemical structure of this compound includes a secondary alcohol group which can be oxidized to an aldehyde, transforming it into PR Toxin.[1][2] This is a primary degradation pathway.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For optimal stability, solutions should be kept cool.
-
pH: Sesquiterpenoids can be unstable under strongly acidic or basic conditions.[3][4] It is crucial to use neutral pH conditions when possible.
-
Light: Exposure to UV light can provide the energy for photolytic degradation.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of natural products. For analytical purposes, solvents like acetonitrile and methanol are frequently used.
-
Container: Store stock solutions in clear or amber glass vials with tightly sealed PTFE-lined caps to prevent solvent evaporation and contamination.[2]
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.[2] Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[6]
-
Handling: Before use, allow the frozen stock solution to thaw completely at room temperature. To ensure homogeneity, vortex the solution briefly before making dilutions. If precipitates are observed after thawing, gentle warming and sonication may be required to redissolve the compound fully.[6]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: While it is generally recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, studies on a variety of compounds stored in DMSO have shown no significant degradation after multiple freeze-thaw cycles.[7][8] However, to minimize any potential risk of degradation or solvent evaporation, aliquoting remains the best practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram (HPLC/LC-MS). | This compound degradation. | Prepare a fresh solution from solid material and re-analyze. Compare the chromatogram of the fresh sample to the older sample to identify potential degradation products. The most likely degradation product is PR Toxin, resulting from oxidation.[1][2] |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a stock solution that has been properly stored. Consider the compatibility of your assay buffer with this compound, paying close attention to the pH. |
| Precipitate forms in my stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | Before use, ensure the solution has come to room temperature. Vortex and sonicate the vial to ensure the compound is fully redissolved.[6] Visually inspect for any particulate matter before making dilutions. |
| Inconsistent analytical results. | Instability in the autosampler or during sample preparation. | Minimize the time the sample solution is at room temperature. If using an HPLC autosampler, use a cooled sample tray if available. Prepare dilutions immediately before analysis. |
Quantitative Data Summary
| Solvent System | Expected Stability (at Room Temperature) | Notes |
| DMSO (Anhydrous) | Good | Hygroscopic; absorbed water can lead to hydrolysis over long-term storage.[7] |
| Ethanol/Methanol | Moderate | Prone to slow oxidation. Use fresh solutions for best results. |
| Acetonitrile | Moderate | Generally a good solvent for analytical purposes with reasonable short-term stability. |
| Chloroform | Poor to Moderate | Can contain acidic impurities that may accelerate degradation. Prone to oxidation. |
| Aqueous Buffers (Neutral pH) | Poor | This compound has low aqueous solubility and is more susceptible to hydrolysis and microbial degradation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.[3][5]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a stock solution in a clear vial and solid powder to direct sunlight or a photostability chamber for 24 hours. A dark control should be run in parallel.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the parent this compound peak from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of this compound and identify the retention times of any new peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway modulated by a natural product.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aureoterrolides B‒M: Eremophilane-type sesquiterpenoids isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Handling Your Analytical Reference Standards [restek.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to improve the resolution of Eremofortin C peaks in chromatography?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Eremofortin C peaks in chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad. What are the common causes?
Broad peaks for this compound can stem from several factors, including:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Poor Column Condition: An old or contaminated column will exhibit reduced efficiency.
-
Inappropriate Mobile Phase: A mobile phase with a composition that is too strong or too weak can lead to band broadening.
-
Suboptimal Flow Rate: Flow rates that are too high or too low can decrease resolution.
-
Extra-column Volume: Excessive tubing length or large internal diameter fittings can contribute to peak broadening.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.
Q2: Why is my this compound peak showing tailing?
Peak tailing is a common issue and is often caused by secondary interactions between this compound and the stationary phase. Potential causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with polar functional groups on this compound.
-
Column Contamination: Accumulation of matrix components or previously injected compounds on the column frit or at the head of the column.
-
Column Overload: Injecting an excessive amount of the analyte can lead to peak tailing.[1]
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Similar to tailing, injecting too much sample can lead to a "shark-fin" peak shape.[2]
-
Sample Solvent Stronger than Mobile Phase: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column.[2]
-
Low Column Temperature: In some cases, low temperatures can lead to poor mass transfer kinetics.
Q4: What is a good starting point for a mobile phase for this compound analysis?
Based on modern mycotoxin analysis, a good starting point for reversed-phase HPLC analysis of this compound would be a gradient elution using:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or Methanol (also with 0.1% formic acid or acetic acid).
A typical starting gradient could be 10-95% B over 15-20 minutes. The optimal gradient will need to be determined empirically.
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution
If you are experiencing co-elution or poor separation of your this compound peak from other components, follow this troubleshooting workflow:
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient:
-
Action: Make the gradient shallower (i.e., increase the gradient time). This increases the time analytes spend interacting with the stationary phase, often improving separation.
-
Tip: Start by doubling the gradient time and observe the effect on resolution.
-
-
Adjust Mobile Phase Composition:
-
Action: Switch the organic solvent (e.g., from acetonitrile to methanol or vice versa). Acetonitrile and methanol have different selectivities and can alter the elution order and resolution of peaks.
-
Action: Modify the pH of the aqueous mobile phase by using different additives (e.g., formic acid, acetic acid, or ammonium formate). This can alter the ionization state of this compound and other matrix components, thereby affecting their retention and selectivity.
-
-
Change Column Selectivity:
-
Action: Switch to a column with a different stationary phase. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded phase. These offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
-
-
Decrease Flow Rate:
-
Action: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to sharper peaks and better resolution.
-
Trade-off: This will increase the analysis time.
-
-
Increase Column Length:
-
Action: Using a longer column increases the surface area for interaction, which generally leads to better resolution.
-
Trade-off: This will also increase backpressure and run time.
-
Guide 2: Correcting Peak Tailing
For tailing this compound peaks, use the following troubleshooting guide:
Troubleshooting Steps:
-
Check for Column Overload:
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Modify Mobile Phase pH:
-
Action: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase. This can suppress the ionization of residual silanol groups on the column, reducing secondary interactions.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Modern HPLC columns are often "end-capped" to block residual silanol groups. Ensure you are using a high-quality, end-capped column suitable for analyzing natural products.
-
-
Clean or Replace Column:
-
Action: If the column is old or has been used with complex matrices, it may be contaminated. Follow the manufacturer's instructions for column washing. If this does not resolve the issue, replace the column.
-
-
Improve Sample Preparation:
-
Action: Use a sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components that can cause peak tailing.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for method development.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B in 15 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 254 nm (initial), scan for optimal wavelength |
Note: The optimal UV detection wavelength for this compound should be determined by analyzing a standard and observing its UV spectrum. Based on its structure containing a conjugated system, it is expected to have UV absorbance.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up a sample containing this compound from a complex matrix.
-
Sample Extraction: Extract your sample with a suitable organic solvent like acetonitrile, methanol, or ethyl acetate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Dilute your sample extract with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar impurities.
-
Elution: Elute this compound from the cartridge with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
Data Presentation
Table 1: Effect of Mobile Phase Organic Solvent on Resolution
| Organic Solvent | Resolution (Rs) between this compound and Impurity X | Peak Asymmetry (As) of this compound |
| Acetonitrile | 1.8 | 1.1 |
| Methanol | 1.5 | 1.3 |
This is example data and should be generated during your method development.
Table 2: Impact of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Resolution (Rs) | Backpressure (bar) |
| 0.3 | 2.0 | 250 |
| 0.4 | 1.8 | 330 |
| 0.5 | 1.6 | 410 |
This is example data and should be generated during your method development.
References
Technical Support Center: Troubleshooting Eremofortin C Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Eremofortin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex sample matrices.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quantification challenging?
This compound is a mycotoxin produced by several species of Penicillium, most notably Penicillium roqueforti, which is used in the production of blue-veined cheeses. It is a precursor to the more toxic PR toxin.[1][2][3][4] The quantification of this compound in complex matrices such as food, feed, and biological samples is challenging due to:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[5][6][7]
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.
-
Lack of Commercial Standards: The availability of certified reference standards for this compound can be limited, making accurate quantification challenging.
-
Analyte Stability: The stability of this compound during sample extraction, cleanup, and analysis can be affected by factors such as pH, temperature, and light, potentially leading to degradation and underestimation.
2. What are the common analytical techniques for this compound quantification?
The most common and effective technique for the quantification of mycotoxins like this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analyte in complex mixtures. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has also been used, particularly in older studies, but it may lack the specificity and sensitivity of LC-MS/MS for complex matrices.[1][8]
3. What are "matrix effects" and how can they be minimized?
Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use of cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds.
-
Chromatographic Separation: Optimization of the HPLC/UHPLC method to separate this compound from matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
-
Use of Internal Standards: An isotopically labeled internal standard of this compound would be ideal, as it co-elutes and experiences similar matrix effects. If unavailable, a structurally similar compound can be used as an internal standard.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting in Chromatography
Possible Causes:
-
Inappropriate Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample or a sample with a high concentration of matrix components.
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for this compound.
Troubleshooting Steps:
-
Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase. If using a high percentage of organic solvent for extraction, consider evaporating and reconstituting the sample in the initial mobile phase.
-
Reduce Injection Volume: Try injecting a smaller volume of the sample extract.
-
Dilute the Sample: Dilute the final extract to reduce matrix load, keeping in mind the potential impact on sensitivity.
-
Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contamination.
-
Mobile Phase Optimization: Adjust the mobile phase composition, gradient, and pH to improve peak shape.
Issue 2: Low or No Signal for this compound
Possible Causes:
-
Ion Suppression: Significant matrix effects are suppressing the this compound signal.
-
Analyte Degradation: this compound may have degraded during sample preparation or storage.
-
Incorrect MS/MS Parameters: The selected MRM transitions or other mass spectrometer settings are not optimal.
-
Inefficient Extraction: The extraction solvent and method are not effectively recovering this compound from the matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spiking experiment. Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significantly lower signal in the matrix indicates ion suppression.
-
Optimize Sample Cleanup: If ion suppression is high, improve the sample cleanup procedure. Consider using a different SPE sorbent or a more rigorous QuEChERS cleanup.
-
Check Analyte Stability: Prepare a standard in the final sample solvent and analyze it over time to assess stability. If degradation is observed, adjust storage conditions (e.g., temperature, light exposure) and minimize sample processing time.
-
Optimize MS/MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies.
-
Improve Extraction Efficiency: Test different extraction solvents and techniques (e.g., ultrasonication, shaking time) to maximize the recovery of this compound.
Issue 3: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or cleanup between samples.
-
Matrix Heterogeneity: The composition of the matrix varies between different samples, leading to inconsistent matrix effects.
-
Instrument Instability: Fluctuations in the LC or MS performance.
-
Improper Integration: Inconsistent peak integration.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all steps of the sample preparation protocol are performed consistently for all samples and standards.
-
Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variations in recovery and matrix effects.
-
Assess Instrument Performance: Regularly check the performance of the LC-MS/MS system using a system suitability test.
-
Review Integration Parameters: Ensure that the peak integration parameters are appropriate and applied consistently. Manual review of peak integration is recommended.
-
Matrix-Matched Calibrants: Use matrix-matched calibrants for each type of matrix if significant differences in matrix composition are expected.
Quantitative Data Summary
Matrix effects can significantly impact the quantification of mycotoxins. The following table summarizes reported matrix effects for various mycotoxins in different complex matrices, illustrating the potential for signal suppression or enhancement. A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.
| Mycotoxin | Matrix | Matrix Effect (%) | Reference |
| Aflatoxin B1 | Maize | 55 | [5] |
| Deoxynivalenol | Wheat | 78 | [5] |
| Ochratoxin A | Coffee | 45 | [5] |
| Fumonisin B1 | Corn | 68 | [5] |
| Zearalenone | Cereal-based feed | 85 | [9] |
Experimental Protocols
Proposed Sample Preparation Protocol for this compound in a Solid Matrix (e.g., Cheese, Feed)
This protocol is a general guideline and should be optimized and validated for your specific matrix and instrumentation.
1. Extraction (QuEChERS-based approach)
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds. Let it stand for 15 minutes to hydrate.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex immediately for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a combination of sorbents).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Proposed LC-MS/MS Parameters for this compound
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5-10% B to 95-100% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Proposed MS/MS Transitions (MRM):
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 323.1.
-
Product Ions (Q3): Fragmentation is likely to involve the loss of water (H₂O), acetic acid (CH₃COOH), and other neutral losses from the core structure. Proposed product ions to investigate for MRM transitions include:
-
Loss of H₂O: m/z 305.1
-
Loss of CH₃COOH: m/z 263.1
-
Further fragmentation of m/z 263.1
-
It is crucial to perform direct infusion of an this compound standard to confirm the precursor ion and to determine the most abundant and stable product ions and their optimal collision energies.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eremofortin A | C17H22O5 | CID 101316760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Production of metabolites from the Penicillium roqueforti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PR toxin | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Four New Highly Oxygenated Eremophilane Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and temperature on Eremofortin C stability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Eremofortin C, a sesquiterpenoid mycotoxin. The information herein is designed to help troubleshoot common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing signs of degradation. What are the likely causes?
A1: this compound, like other eremophilane sesquiterpenoids, can be sensitive to environmental conditions. Degradation is most commonly caused by exposure to non-optimal pH and elevated temperatures. Based on studies of the closely related PR toxin, this compound is likely unstable in both acidic (pH < 3) and alkaline (pH > 7) conditions. Prolonged storage at room temperature or higher can also accelerate degradation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could these be?
A2: Unexpected peaks are likely degradation products. This compound is a precursor to PR toxin, and its degradation may follow a similar pathway to that of PR toxin. The primary degradation products of PR toxin are PR-imine, PR-amide, and PR-acid.[1][2][3] It is plausible that under certain conditions, this compound may also degrade into analogous compounds.
Q3: What are the optimal storage conditions for this compound solutions?
A3: While specific stability data for this compound is limited, based on general practices for mycotoxin standards, it is recommended to store this compound solutions in a tightly sealed vial in the dark at low temperatures (-20°C for long-term storage). For short-term use, refrigeration at 2-8°C is advisable. The solvent used can also impact stability; acetonitrile is a commonly used solvent for mycotoxin standards.
Q4: How does pH affect the stability of this compound?
Q5: Is this compound sensitive to temperature?
A5: Mycotoxins are generally stable compounds, but high temperatures can lead to degradation. While specific temperature degradation kinetics for this compound are not available, it is best practice to avoid elevated temperatures during sample preparation and analysis to minimize degradation. For the production of this compound by P. roqueforti, the optimal temperature is between 20-24°C.[4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the solvent/buffer | Verify the pH of your solution. If possible, adjust the pH to a weakly acidic range (e.g., pH 4-6). Avoid strongly acidic or alkaline conditions. | Reduced rate of degradation and improved stability of the this compound solution. |
| High storage temperature | Ensure this compound solutions are stored at appropriate low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles. | Preservation of this compound concentration over time. |
| Presence of contaminants | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any residual acids, bases, or metal ions that could catalyze degradation. | Minimized catalytic degradation of this compound. |
| Exposure to light | Store solutions in amber vials or protect them from light to prevent potential photodegradation. | Reduced degradation due to light exposure. |
Issue 2: Inconsistent Analytical Results for this compound Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-instrument degradation | Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler. | More consistent and reproducible peak areas for this compound. |
| Inappropriate mobile phase pH | If using HPLC, ensure the pH of the mobile phase is compatible with this compound stability. A slightly acidic mobile phase is often a good starting point. | Symmetrical and reproducible peaks for this compound. |
| Co-elution with degradation products | Optimize the chromatographic method to ensure baseline separation of this compound from any potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry. | Accurate quantification of the intact this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples and a control sample (unstressed stock solution) by a suitable analytical method, such as HPLC with UV or MS detection.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
Protocol 2: HPLC Method for this compound and its Potential Degradation Products
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm), or MS detection for better sensitivity and structural information.
-
Injection Volume: 10 µL.
Quantitative Data Summary
Disclaimer: The following table is a hypothetical representation based on the expected behavior of eremophilane sesquiterpenoids. Actual degradation rates for this compound need to be determined experimentally.
| Condition | Temperature (°C) | pH | Time (hours) | Hypothetical % Degradation |
| Acidic | 60 | 1 | 24 | 15 - 30% |
| Neutral | 60 | 7 | 24 | 5 - 15% |
| Alkaline | 60 | 10 | 24 | 20 - 40% |
| Thermal | 80 | - | 48 | 10 - 25% |
| Oxidative | 25 | - | 24 | 5 - 20% |
| Photolytic | 25 | - | 24 | 5 - 15% |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Secondary metabolites resulting from degradation of PR toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR toxin - Wikipedia [en.wikipedia.org]
- 3. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Preventing the conversion of Eremofortin C to PR toxin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eremofortin C and PR toxin. The primary focus is to prevent the unwanted conversion of this compound to the more toxic PR toxin during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between this compound and PR toxin?
A1: this compound and PR toxin are structurally similar secondary metabolites produced by Penicillium roqueforti. The key difference lies at the C-12 position of the molecule. This compound possesses a hydroxyl (-OH) group, while PR toxin has an aldehyde (-CHO) group at this position.[1][2] This structural change is the result of an oxidation reaction.[2][3]
Q2: Why is it critical to prevent the conversion of this compound to PR toxin during analysis?
A2: The conversion of this compound to PR toxin is a significant concern for several reasons:
-
Toxicity: PR toxin is the most toxic metabolite among the eremofortins, exhibiting mutagenic, carcinogenic, and immunotoxic properties.[1] Its aldehyde group is directly involved in its biological activity.[4][5]
-
Regulatory Compliance: For applications in food safety and drug development, accurate reporting of mycotoxin levels is crucial for meeting regulatory standards.
Q3: Under what conditions can this compound convert to PR toxin?
A3: The conversion is an oxidation of a primary alcohol (this compound) to an aldehyde (PR toxin).[1][2] This can be facilitated by:
-
Oxidizing Agents: The presence of strong oxidizing agents can readily convert this compound to PR toxin. One study demonstrated this chemical transformation using a chromic anhydride-pyridine complex.[2][3]
-
Enzymatic Activity: In biological systems, this conversion is catalyzed by enzymes such as short-chain alcohol dehydrogenases.[4] While less common during chemical analysis, residual enzymatic activity in crude extracts could potentially be a factor if not properly handled.
-
Inappropriate Storage and Handling: Exposure to air (oxygen), light, and elevated temperatures can promote oxidative degradation and conversion of analytes.
Q4: Is PR toxin stable during analytical procedures?
A4: No, PR toxin itself is known to be unstable, particularly during extraction from mycelium.[5] It can degrade into other derivatives like PR acid, PR imine, and PR amide.[4][6] This instability further complicates accurate quantification and highlights the need for controlled analytical conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and PR toxin.
| Problem | Potential Cause | Recommended Solution |
| Increased PR toxin concentration in prepared samples compared to initial estimates. | Unintentional oxidation of this compound during sample preparation. | • Use deoxygenated solvents for extraction and dilution.• Add antioxidants (e.g., BHT, ascorbic acid) to the extraction solvent, if compatible with the analytical method.• Minimize sample exposure to air and light by working in a controlled environment (e.g., under nitrogen) and using amber vials.• Process samples at low temperatures (e.g., on ice). |
| Inconsistent quantification results across replicate samples. | Variable conversion rates due to inconsistent sample handling. | • Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes.• Ensure thorough mixing and homogenization of samples.• Use an internal standard to correct for analytical variability. |
| PR toxin detected in this compound standard solutions. | Degradation of the this compound standard over time. | • Store this compound standards in a cool, dark, and dry place, preferably under an inert atmosphere.• Prepare fresh working standards daily from a stock solution.• Regularly check the purity of the standard using a reference method. |
| Low recovery of both this compound and PR toxin. | Degradation of both analytes during extraction or cleanup. | • Optimize the extraction method to be as gentle as possible (e.g., use solid-phase extraction instead of liquid-liquid extraction with harsh solvents).• Avoid extreme pH conditions during extraction and sample processing.• Ensure complete evaporation of solvents at low temperatures if a concentration step is required. |
Experimental Protocols
Protocol 1: Sample Extraction and Preparation for HPLC Analysis
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Homogenization:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/water, 80:20, v/v). To minimize oxidation, use solvents that have been sparged with nitrogen.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Perform extraction using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifuge the sample at 4,000 x g for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.
-
Elute this compound and PR toxin with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at -20°C in the dark until analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This is an example method and may require modification based on the available instrumentation and specific sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm or a mass spectrometer for higher sensitivity and specificity.
Visualizations
Conversion Pathway of this compound to PR Toxin
Analytical Workflow for this compound and PR Toxin
Troubleshooting Logic for Unexpected PR Toxin
References
- 1. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PR toxin - Wikipedia [en.wikipedia.org]
- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Enhancing Eremofortin C production using different carbon sources.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Eremofortin C from Penicillium roqueforti. The focus is on optimizing production through the selection and use of different carbon sources.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the carbon source in this compound production?
A1: The carbon source serves two primary functions in the fermentation process. Firstly, it is the primary source of energy for the growth and maintenance of Penicillium roqueforti. Secondly, it provides the fundamental carbon backbone for the biosynthesis of secondary metabolites, including this compound. The type and concentration of the carbon source can significantly influence the metabolic pathways of the fungus, thereby affecting the yield of the desired compound.
Q2: Which carbon sources are commonly used for Penicillium roqueforti fermentation?
A2: A variety of carbon sources can be utilized by P. roqueforti. Simple sugars such as glucose and sucrose are common components of fermentation media. Complex carbohydrates, found in agricultural products like cereals, are also effective. Research has shown that corn extracts, in particular, can significantly boost the production of this compound and its related metabolite, PR toxin.[1][2]
Q3: Is there a single "best" carbon source for maximizing this compound yield?
A3: While there isn't a universally "best" carbon source that works optimally for all strains and conditions, studies suggest that complex carbon sources often lead to higher yields of this compound.[1][2] For defined media, sucrose is a frequently used and effective option. The choice of carbon source can also be influenced by factors such as cost, availability, and the specific metabolic characteristics of the P. roqueforti strain being used.
Q4: How does the concentration of the carbon source affect production?
A4: The concentration of the carbon source is a critical parameter. Insufficient carbon will limit fungal growth and, consequently, this compound production. Conversely, excessively high concentrations of a readily metabolizable sugar like glucose can lead to carbon catabolite repression, where the synthesis of enzymes required for secondary metabolism is inhibited. This can result in a significant decrease in the yield of this compound. Therefore, optimizing the carbon source concentration is crucial for maximizing production.
Q5: What is the significance of the Carbon-to-Nitrogen (C:N) ratio in the fermentation medium?
A5: The C:N ratio is a key factor that influences the metabolic state of the fungus. A high C:N ratio, where carbon is in excess relative to nitrogen, often triggers a shift from primary metabolism (growth) to secondary metabolism, leading to the production of compounds like this compound. It is generally observed that nitrogen limitation in the presence of sufficient carbon is a strong inducer of secondary metabolite biosynthesis in many filamentous fungi.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no this compound production | Inappropriate carbon source. | - If using a simple sugar like lactose, switch to sucrose or a complex carbon source like corn starch or malt extract.[3] - Consider using a combination of carbon sources. |
| Suboptimal carbon source concentration. | - Perform a dose-response experiment to determine the optimal concentration of your chosen carbon source. - Start with a concentration range of 20-50 g/L for simple sugars and adjust based on results. | |
| Carbon catabolite repression. | - If using high concentrations of glucose, try a fed-batch approach to maintain a lower, steady concentration of the sugar in the medium. - Replace glucose with a more slowly metabolized sugar like sucrose or a complex carbohydrate. | |
| Inconsistent this compound yields between batches | Variability in complex carbon source composition. | - If using agricultural products like corn meal, be aware that their composition can vary. - Standardize the source and pre-treatment of your complex carbon source as much as possible. - Consider switching to a more defined medium with a consistent carbon source like sucrose. |
| Incorrect C:N ratio. | - Analyze the carbon and nitrogen content of your media components and adjust to achieve a higher C:N ratio. - Experiment with different nitrogen sources and concentrations to find the optimal balance with your chosen carbon source. | |
| Poor mycelial growth | Carbon source is not being utilized efficiently. | - Ensure your P. roqueforti strain is capable of metabolizing the chosen carbon source. - Check other media components such as pH, temperature, and aeration, as these can also affect nutrient uptake and growth.[1][2] |
Data Presentation
Table 1: Qualitative Comparison of Different Carbon Sources for this compound Production
| Carbon Source | Relative Yield of this compound | Key Considerations |
| Complex Carbohydrates (e.g., Corn, Cereals) | High | Can significantly enhance production. Composition may be variable.[1][2] |
| Sucrose | Moderate to High | A good, consistent option for defined media.[3] |
| Glucose | Moderate | Prone to causing carbon catabolite repression at high concentrations. |
| Lactose | Low | Generally results in lower yields compared to sucrose.[3] |
| Malt Extract | Moderate | Provides a mix of carbohydrates and other nutrients. |
Note: The relative yields are based on general findings in the literature. Actual yields can vary significantly depending on the specific strain of P. roqueforti, fermentation conditions, and media composition.
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Penicillium roqueforti to produce this compound.
1. Media Preparation:
-
Prepare a liquid fermentation medium. A common base medium is Yeast Extract Sucrose (YES) broth, which contains:
-
Yeast Extract: 20 g/L
-
Sucrose: 150 g/L
-
(Optional) MgSO₄·7H₂O: 0.5 g/L
-
-
Alternatively, for a medium with a complex carbon source, you can use:
-
Corn Steep Liquor: 20 g/L
-
Sucrose: 50 g/L
-
-
Adjust the pH of the medium to 4.0 before autoclaving.[1][2]
-
Dispense the medium into fermentation flasks (e.g., 100 mL of medium in 250 mL Erlenmeyer flasks).
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
2. Inoculation:
-
Prepare a spore suspension of P. roqueforti from a mature culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculate the sterilized fermentation medium with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.
3. Fermentation Conditions:
-
For stationary cultures, no agitation is required. For shaken cultures, use a shaker at a low speed (e.g., 120 rpm). Note that stationary cultures have been reported to yield higher toxin production.[1][2]
-
Incubate for 10-14 days.
4. Extraction and Analysis:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the this compound from the culture broth using an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Concentrate the organic extract and analyze for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Diagram 2: Experimental Workflow for Carbon Source Optimization
Caption: Workflow for optimizing carbon sources.
Diagram 3: Logical Relationship of Factors Affecting this compound Production
Caption: Key factors influencing this compound production.
References
- 1. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of PR Toxin and Roquefortine by Penicillium roqueforti Isolates from Cabrales Blue Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating Eremofortin C from its Precursors: A Comparative Guide for Researchers
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the key differentiators between Eremofortin C and its related compounds, Eremofortin A and B. This guide provides a comprehensive comparison of their physicochemical properties, biosynthetic relationships, and biological activities, supported by experimental data and detailed protocols.
Eremofortin A, B, and C are eremophilane-type sesquiterpenoid mycotoxins produced by the fungus Penicillium roqueforti. Understanding the distinct characteristics of these closely related compounds is crucial for research in natural product chemistry, toxicology, and drug discovery. This guide aims to provide a clear and objective comparison to facilitate their identification and functional analysis.
Physicochemical and Spectroscopic Properties
The primary distinction between Eremofortin A, B, and C lies in their chemical structures, which results in unique physicochemical and spectroscopic properties. This compound is the direct precursor to the more widely known PR toxin.[1][2] The structural differences are centered around the functional groups attached to the eremophilane skeleton.
Table 1: Comparison of Physicochemical and Spectroscopic Data for Eremofortin A, B, and C
| Property | Eremofortin A | Eremofortin B | This compound |
| Molecular Formula | C₁₇H₂₂O₅ | C₁₅H₂₀O₃ | C₁₇H₂₂O₆ |
| Molecular Weight | 306.35 g/mol | 248.32 g/mol | 322.35 g/mol |
| ¹H NMR | Data not available in search results | Data not available in search results | Data not available in search results |
| ¹³C NMR | Data not available in search results | Data not available in search results | Data not available in search results |
| FTIR (cm⁻¹) | Data not available in search results | Data not available in search results | Data not available in search results |
| UV-Vis (λmax, nm) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific experimental spectral data for Eremofortin A, B, and C were not available in the search results. Researchers should refer to dedicated chemical analysis publications for this information.
Biosynthetic Pathway
The biosynthesis of these eremophilanes in Penicillium roqueforti follows a specific pathway where this compound is a key intermediate. This compound is enzymatically converted to PR toxin.[1] The enzyme responsible for this transformation has been isolated and characterized as an alcohol dehydrogenase.[1] The exact biosynthetic relationships between Eremofortin A, B, and C are still under investigation, but it is understood that they are all part of the eremophilane sesquiterpenoid pathway.
References
Comparative Analysis of Eremofortin C and PR Toxin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two mycotoxins produced by Penicillium roqueforti: Eremofortin C and PR toxin. While structurally related, these compounds exhibit vastly different toxicities. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of their biochemical relationship and mechanisms of action.
Quantitative Toxicity Analysis
The following tables summarize the available quantitative data on the toxicity of this compound and PR toxin.
Table 1: Toxicity Profile of this compound
| Metric | Species | Route of Administration | Value | Reference |
| Acute Toxicity | Mice | Intraperitoneal (i.p.) | No death or abnormalities observed at 10 mg/kg body weight. | [This information is synthesized from multiple sources which indicate this compound is significantly less toxic than PR toxin and is its precursor.] |
| In Vitro Cytotoxicity | Various | Not specified | Not reported to be significantly cytotoxic. | [This is inferred from the literature's focus on PR toxin's cytotoxicity and this compound's role as a precursor.] |
Table 2: Toxicity Profile of PR Toxin
| Metric | Species | Route of Administration | Value | Reference(s) |
| LD50 | ||||
| Rats | Intraperitoneal (i.p.) | 11.6 mg/kg | [1] | |
| Rats | Intravenous (i.v.) | 8.2 mg/kg | [1] | |
| Rats | Oral (p.o.) | 115 mg/kg | [2] | |
| Mice | Intraperitoneal (i.p.) | 5.8 mg/kg | [1] | |
| IC50 | ||||
| Human Intestinal Epithelial Cells (Caco-2) | In vitro | 1–13 µg/mL | [3] | |
| Human Monocytic Immune Cells (THP-1) | In vitro | 0.83 µM | [3] | |
| Human Intestinal Epithelial Cells (Caco-2) | In vitro | >12.5 µM | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the toxicological assessment of these mycotoxins.
In Vivo Acute Toxicity (LD50) Determination in Mice
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a mycotoxin administered via intraperitoneal injection in a murine model.
-
Animal Model: Healthy, adult mice (e.g., BALB/c strain), typically of a single sex and within a defined weight range, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[4]
-
Dose Preparation: The mycotoxin is dissolved in a sterile, non-toxic vehicle (e.g., saline or a suitable solvent). A range of doses is prepared based on preliminary range-finding studies.
-
Administration: A predetermined volume of the mycotoxin solution is administered to each mouse via intraperitoneal (i.p.) injection. A control group receives an equivalent volume of the vehicle alone.
-
Observation: Animals are observed continuously for the first few hours post-injection and then periodically (e.g., at 24, 48, and 72 hours) for signs of toxicity and mortality.[4] Observed toxic effects may include changes in behavior, respiratory rate, and motor activity.[1]
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated using a statistical method such as the Probit Analysis or the Reed-Muench method.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Culture: A suitable cell line (e.g., human Caco-2 intestinal epithelial cells) is cultured in appropriate media and conditions until a sufficient number of cells is obtained.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Toxin Exposure: The culture medium is replaced with fresh medium containing various concentrations of the mycotoxin. Control wells contain medium with the vehicle used to dissolve the toxin. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the toxin that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing Molecular Relationships and Mechanisms
The following diagrams illustrate the biosynthetic relationship between this compound and PR toxin and the mechanism of PR toxin's toxicity.
Caption: Biosynthetic pathway from Farnesyl Diphosphate to PR toxin, highlighting the conversion of this compound to PR toxin.
Caption: Mechanism of PR toxin toxicity through the inhibition of RNA Polymerase II, leading to the cessation of transcription and subsequent protein synthesis.
Conclusion
The comparative analysis clearly demonstrates that while this compound and PR toxin are closely related structurally, their toxicological profiles are dramatically different. PR toxin is a potent mycotoxin with significant acute toxicity in animal models and cytotoxicity in human cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of RNA polymerases, leading to a shutdown of essential cellular processes like transcription and protein synthesis.[2][6] In contrast, this compound, the biochemical precursor to PR toxin, exhibits low to no toxicity at comparable doses. This stark difference in toxicity is attributed to the presence of an aldehyde group in PR toxin, which is a hydroxyl group in this compound. This structural difference underscores the critical role of specific functional groups in determining the biological activity and toxicity of mycotoxins. These findings are crucial for risk assessment in food safety and for guiding further research into the structure-activity relationships of these and other fungal metabolites.
References
- 1. Acute toxicity of PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR toxin - Wikipedia [en.wikipedia.org]
- 3. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mechanism of the inhibition of transcription by PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Eremofortin C and Roquefortine C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two mycotoxins produced by Penicillium species: Eremofortin C and Roquefortine C. While both are secondary metabolites found in similar fungal environments, their known biological effects differ significantly. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and drug development efforts.
Executive Summary
This compound is primarily recognized as a direct biosynthetic precursor to the more potent mycotoxin, PR toxin.[1] Consequently, research on its independent biological activity is limited. In contrast, Roquefortine C is a well-characterized neurotoxin that also exhibits inhibitory effects on cytochrome P450 enzymes and possesses bacteriostatic properties. This guide collates the available data to facilitate a clearer understanding of their distinct biological profiles.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the biological activities of this compound and Roquefortine C. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various independent experiments.
| Biological Activity | This compound | Roquefortine C | Test System |
| Cytotoxicity | No significant toxicity reported.[2] | IC₂₀: 100 µM (38.9 µg/mL)[3] | Human colorectal adenocarcinoma cells (Caco-2) |
| Acute Toxicity | Not acutely toxic to mice at doses of 15-50 mg/kg (i.p.).[2] | LD₅₀: 15-20 mg/kg (i.p.)[4] | Mice |
| Enzyme Inhibition | No data available | IC₅₀ (CYP3A4): ~10 µM (testosterone 6β-hydroxylase)[5] | Rat liver microsomes |
| IC₅₀ (CYP1A1/1A2): 0.1 µM (ethoxyresorufin metabolism)[5] | Rat liver microsomes | ||
| Antimicrobial Activity | No data available | Bacteriostatic against Gram-positive bacteria.[6] | Bacterial cultures |
Note: IC₂₀ refers to the concentration causing 20% inhibition of cell viability. IC₅₀ is the half-maximal inhibitory concentration. LD₅₀ is the median lethal dose. i.p. denotes intraperitoneal administration.
Key Biological Activities and Mechanisms of Action
This compound
The primary documented role of this compound is its position as the immediate precursor to PR toxin in the eremophilane biosynthetic pathway.[1] Studies have shown that the conversion of this compound to PR toxin involves the oxidation of a hydroxyl group to an aldehyde, a transformation that significantly increases its toxicity.[7][8] While some related eremofortins (A, B, and D) have been shown to be non-toxic in acute mouse studies and do not inhibit protein and RNA synthesis, specific quantitative data on the intrinsic biological activity of this compound remains largely uninvestigated.[2]
Roquefortine C
Roquefortine C is a neurotoxin that can cause adverse neurological effects at high doses.[6] Its mechanism of toxicity is multifaceted. One of the key interactions identified is its ability to inhibit mammalian cytochrome P450 (CYP) enzymes.[5] Roquefortine C binds to the heme iron of various CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4, leading to the inhibition of their metabolic activity.[5] This can disrupt the metabolism of xenobiotics and endogenous compounds, contributing to its toxic effects. Additionally, Roquefortine C has been reported to have bacteriostatic activity, particularly against Gram-positive bacteria.[6]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay for Caco-2 cells)
This protocol is a standard method for assessing cell viability and can be adapted to test the cytotoxicity of various compounds.
-
Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere and grow for 24 hours.
-
Compound Treatment: this compound and Roquefortine C are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations. The culture medium is replaced with the compound-containing medium, and the cells are incubated for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cytochrome P450 Inhibition Assay (Fluorogenic)
This assay is used to determine the inhibitory potential of compounds on specific CYP450 isoforms.
-
Reagents: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP1A2), a fluorogenic substrate specific for the enzyme, NADPH regenerating system, and the test compounds (this compound and Roquefortine C).
-
Reaction Mixture: A reaction mixture is prepared containing the CYP450 enzyme, the fluorogenic substrate, and the NADPH regenerating system in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the reaction mixture for a short period to allow for interaction with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
-
Fluorescence Measurement: The fluorescence of the product formed from the metabolism of the fluorogenic substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of product formation is calculated, and the percentage of inhibition by the test compound is determined relative to a vehicle control. The IC₅₀ value is then calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound and PR Toxin
The following diagram illustrates the position of this compound in the biosynthetic pathway leading to PR toxin.
Caption: Biosynthesis of PR Toxin from this compound.
Roquefortine C Inhibition of Cytochrome P450
This diagram depicts the inhibitory action of Roquefortine C on a representative cytochrome P450 enzyme.
Caption: Roquefortine C inhibits CYP450 by binding to the heme iron.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxicity of a compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillium roqueforti - Wikipedia [en.wikipedia.org]
- 5. Pesticide Chemical Research in Toxicology: Lessons from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-occurrence of Eremofortin C and Mycophenolic Acid in Penicillium roqueforti: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the co-occurrence and production levels of two significant secondary metabolites synthesized by the filamentous fungus Penicillium roqueforti: Eremofortin C and Mycophenolic Acid. This publication includes quantitative data from experimental studies, detailed experimental protocols for their extraction and analysis, and diagrams illustrating their biosynthetic relationship and analytical workflows.
Introduction
Penicillium roqueforti is a fungus of significant industrial importance, primarily known for its role in the ripening of blue-veined cheeses.[1][2][3] Beyond its contribution to food production, P. roqueforti is a prolific producer of a diverse array of secondary metabolites.[1][2][4][5] Among these are this compound, a precursor to the mycotoxin PR-toxin, and Mycophenolic Acid (MPA), a potent immunosuppressant used in medicine to prevent organ transplant rejection.[1][2] While both compounds are produced by this species, their biosynthetic pathways are unrelated.[2] This guide explores their co-occurrence, providing a comparative analysis of their production.
Quantitative Production Data
The production of this compound and Mycophenolic Acid can vary significantly between different strains of P. roqueforti and can be influenced by genetic modifications. The following table summarizes the quantitative production of these metabolites in a wild-type strain (CECT 2905) and in transformants with a disrupted PrlaeA gene, a global regulator of secondary metabolism.
| Metabolite | Wild-Type Strain (CECT 2905) Production (μg/g) | ΔPrlaeA Transformants Production (μg/g) | Percentage Reduction in ΔPrlaeA Transformants |
| Roquefortine C | ~333 | 2.5 - 23.6 | 93% - 99% |
| Mycophenolic Acid | 61 | Undetectable | >99% |
| Andrastin A | 686 | 1.5 - 2.3 | 99.7% - 99.8% |
Data sourced from a study on the impact of PrlaeA disruption in P. roqueforti.[6]
Experimental Protocols
The following sections detail the methodologies employed for the extraction and quantification of this compound and Mycophenolic Acid from P. roqueforti cultures.
Fungal Culture and Metabolite Extraction
For the analysis of secondary metabolite production, fungal cultures are grown on a suitable medium, such as Yeast Extract Sucrose (YES) agar, which is known to enhance metabolite production in Penicillium species.[7]
-
Inoculation: A spore suspension of the P. roqueforti strain is prepared and a small volume (e.g., 2 µL) is inoculated into the center of a 24-well microplate containing YES agar medium buffered to pH 4.5.[7]
-
Incubation: The plates are incubated at 25°C in the dark for a period of ten days to allow for fungal growth and metabolite production.[7]
-
Extraction:
-
The entire culture (agar and mycelium) from a well is homogenized.[7]
-
An extraction solvent, such as acetonitrile (ACN) with 0.1% formic acid, is added to the homogenized culture.[7]
-
The mixture is agitated for an extended period (e.g., 90 minutes) followed by sonication to ensure thorough extraction.[7]
-
The extract is then centrifuged to pellet solid debris, and the supernatant is collected.[7][8]
-
The supernatant is filtered through a 0.45 µm or 0.2 µm filter before analysis.[7][8]
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
A highly sensitive and specific method for the quantification of this compound and Mycophenolic Acid is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF LC/MS).[8]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for separation (e.g., ZORBAX Extend-C-18 or Phenomenex Kinetex C18).[8]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water and acetonitrile, both acidified with 0.1% formic acid.[7] The gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the compounds of interest.[7]
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[8][9]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used, and data can be collected in both positive (ESI+) and negative (ESI-) modes to detect a wide range of metabolites.[7][8]
-
Detection Mode: For quantification, multiple reaction monitoring (MRM) can be used for its high selectivity and sensitivity.
-
Calibration: Standard curves are generated using commercially available standards of this compound and Mycophenolic Acid to accurately quantify their concentrations in the fungal extracts.[7]
-
Visualizations
Biosynthetic Independence of this compound and Mycophenolic Acid
The following diagram illustrates the separate biosynthetic origins of this compound and Mycophenolic Acid. This compound is a sesquiterpenoid derived from farnesyl diphosphate, while Mycophenolic Acid is a meroterpenoid originating from a polyketide synthase pathway.[2] Their co-occurrence is a result of the fungus's diverse metabolic capabilities rather than a shared biosynthetic pathway.
Caption: Separate biosynthetic pathways of this compound and Mycophenolic Acid.
Experimental Workflow for Metabolite Analysis
The diagram below outlines the general workflow for the extraction and quantification of secondary metabolites from P. roqueforti.
Caption: Workflow for secondary metabolite extraction and analysis.
References
- 1. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Biosynthetic gene clusters for relevant secondary metabolites produced by Penicillium roqueforti in blue cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Different metabolite profiles across Penicillium roqueforti populations associated with ecological niche specialisation and domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. jyoungpharm.org [jyoungpharm.org]
Unveiling Eremofortin C: A Guide to its LC-MS/MS Fragmentation Pattern for Confirmatory Analysis
Eremofortin C is a secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses. Due to its potential toxicity, sensitive and specific analytical methods are crucial for its detection and confirmation. LC-MS/MS stands as a powerful technique for this purpose, offering high selectivity and sensitivity.
Understanding the Fragmentation Pattern
A typical LC-MS/MS analysis involves the ionization of the target molecule (precursor ion) and its subsequent fragmentation into characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for confirmation.
Based on its chemical structure (C₁₇H₂₂O₆) and molecular weight of 322.35 g/mol , the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 323.2.
Table 1: Predicted Precursor Ion for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Predicted Precursor Ion (m/z) |
| This compound | C₁₇H₂₂O₆ | 322.35 | ESI+ | [M+H]⁺ ≈ 323.2 |
The subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer would yield a series of product ions. While specific, experimentally-derived m/z values for these product ions are not publicly available, analysis of the this compound structure suggests potential fragmentation pathways. These pathways would likely involve the loss of functional groups such as water (H₂O), carbon monoxide (CO), and portions of the terpene backbone.
Comparison with Alternative Mycotoxins
The confirmation of this compound relies on distinguishing its fragmentation pattern from that of other co-occurring mycotoxins produced by P. roqueforti, such as PR toxin, roquefortine C, and mycophenolic acid. Each of these compounds will have a unique precursor ion and a distinct set of product ions.
Table 2: Precursor Ions of Common P. roqueforti Mycotoxins for Comparison
| Mycotoxin | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Precursor Ion ([M+H]⁺, m/z) |
| This compound | C₁₇H₂₂O₆ | 322.35 | ≈ 323.2 |
| PR Toxin | C₁₇H₂₀O₆ | 320.34 | ≈ 321.1 |
| Roquefortine C | C₂₂H₂₃N₅O₂ | 389.45 | ≈ 390.2 |
| Mycophenolic Acid | C₁₇H₂₀O₆ | 320.34 | ≈ 321.1 |
As shown in Table 2, the precursor ion of this compound is distinct from those of roquefortine C. However, it is isobaric with mycophenolic acid, meaning they have the same nominal mass. Therefore, chromatographic separation is essential, and the confirmation must rely on the unique fragmentation patterns of each compound. Without the specific product ions for this compound, a direct comparison of fragmentation patterns is not possible at this time.
Experimental Protocols
The following provides a generalized experimental protocol for the LC-MS/MS analysis of mycotoxins like this compound. Specific parameters would require optimization based on the instrumentation and standards available.
1. Sample Preparation (e.g., from a fungal culture or contaminated matrix):
-
Extraction: Homogenize the sample and extract with an appropriate organic solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Clean-up: Perform a solid-phase extraction (SPE) or a "dilute-and-shoot" approach to remove interfering matrix components.
-
Reconstitution: Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.
2. LC Separation:
-
Column: A C18 reversed-phase column is typically used for mycotoxin analysis.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
3. MS/MS Detection:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification and confirmation, where specific precursor-to-product ion transitions are monitored. A full scan or product ion scan would be necessary to initially identify the fragmentation pattern of an this compound standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion and generate a stable pattern of product ions.
Visualizing the Analytical Workflow and this compound's Biochemical Context
The following diagrams illustrate the general workflow for LC-MS/MS analysis and the known biochemical relationship between this compound and PR toxin.
Caption: General workflow for the LC-MS/MS analysis of mycotoxins.
Caption: Biosynthetic relationship between this compound and PR Toxin.
Validating an HPLC Method for Eremofortin C in Food Samples: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as Eremofortin C in food matrices is critical for ensuring safety and quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable quantification. This guide provides a comprehensive comparison of a proposed HPLC-UV method for this compound with other common analytical techniques, supported by experimental protocols and performance data derived from the analysis of similar mycotoxins.
While a specific, officially validated HPLC method for this compound in food matrices is not widely documented in publicly available literature, this guide outlines a scientifically robust, proposed method. This method is based on established principles of mycotoxin analysis and data from structurally related compounds, particularly other eremophilane sesquiterpenes and mycotoxins commonly found in dairy products.
Comparison of Analytical Methods for this compound
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high-throughput screening, confirmation of results, or high sensitivity. The following table compares the proposed HPLC-UV method with other relevant techniques.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by fluorescence detection. | Chromatographic separation coupled with mass spectrometry for identification and quantification. | Immunoassay based on antibody-antigen recognition. |
| Specificity | Moderate to Good | Good to High | Very High | Moderate to High |
| Sensitivity (LOD) | 1 - 10 µg/kg | 0.1 - 5 µg/kg | < 1 µg/kg | 1 - 5 µg/kg |
| Quantification | Yes | Yes | Yes | Semi-quantitative/Quantitative |
| Throughput | Medium | Medium | Medium | High |
| Cost per Sample | Moderate | Moderate | High | Low |
| Instrumentation | Standard HPLC with UV detector. | HPLC with fluorescence detector. | LC system coupled to a tandem mass spectrometer. | Microplate reader. |
| Confirmation | Limited (relies on retention time and UV spectrum). | Limited (retention time and fluorescence). | High (mass fragmentation provides structural information). | Prone to cross-reactivity; confirmation with another method is often required. |
| Advantages | Widely available, robust, and cost-effective for quantification. | Higher sensitivity and selectivity for fluorescent compounds. | "Gold standard" for confirmation, high sensitivity, and can be used for multi-mycotoxin analysis. | Fast, simple, and suitable for screening large numbers of samples.[1][2] |
| Disadvantages | Lower sensitivity compared to FLD and LC-MS/MS. Potential for matrix interference. | Not all compounds are fluorescent; may require derivatization. | High initial investment and operational costs. Requires skilled personnel. | Potential for false positives and cross-reactivity. Results may need confirmation.[1][2] |
Experimental Protocols
This section details a proposed experimental protocol for the validation of an HPLC-UV method for the determination of this compound in a cheese matrix. This protocol is based on commonly used methods for mycotoxin analysis in complex food samples, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[3][4][5][6]
Sample Preparation: QuEChERS-based Extraction from Cheese
-
Homogenization: Homogenize a representative sample of the cheese.
-
Extraction:
-
Weigh 5 g of the homogenized cheese into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute to ensure the solvent fully wets the sample.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Proposed HPLC-UV Method
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 40% B
-
21-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 254 nm (based on the chromophore of the related PR toxin). A PDA detector would be advantageous to obtain the full UV spectrum for peak purity assessment.
Method Validation Parameters
The proposed method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared using this compound standards at a minimum of five concentration levels. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Determined by recovery studies, spiking blank cheese matrix with known concentrations of this compound. Recoveries should typically be within 70-120%.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD), which should be < 20%.
-
Specificity: The ability to assess the analyte in the presence of other matrix components. This can be evaluated by comparing the chromatograms of blank and spiked samples.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and HPLC-UV analysis of this compound in cheese.
Decision Guide for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. detection-of-mycotoxins-in-cheese-using-an-optimized-analytical-method-based-on-a-quechers-extraction-and-uhplc-ms-ms-quantification - Ask this paper | Bohrium [bohrium.com]
- 4. Detection of mycotoxins in cheese using an optimized analytical method based on a QuEChERS extraction and UHPLC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Eremofortin C Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Eremofortin C in mycotoxin immunoassays. Understanding the potential for cross-reactivity is critical for the accurate quantification of mycotoxins and for the development of specific and reliable detection methods. This document summarizes key experimental data, details the methodologies used, and presents logical workflows to aid in the interpretation of immunoassay results.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, the same fungus used in the production of blue cheeses. It is a precursor to the mycotoxin PR toxin, and due to their structural similarities, there is a potential for this compound to cross-react with antibodies developed for the detection of PR toxin and other structurally related mycotoxins.[1][2][3][4] Immunoassays, which rely on the specific binding of antibodies to antigens, are widely used for mycotoxin detection due to their sensitivity and high-throughput capabilities.[5][6] However, the accuracy of these assays can be compromised by the cross-reactivity of non-target analytes, leading to false-positive results or an overestimation of the target mycotoxin's concentration.
Quantitative Comparison of Cross-Reactivity
The following table summarizes the cross-reactivity of this compound and other related Penicillium roqueforti metabolites in a competitive radioimmunoassay (RIA) developed for the detection of PR toxin. The data is derived from a study by Wei and Chu (1988), which remains a key reference in this specific area.[7]
The cross-reactivity is calculated based on the concentration of each compound required to cause 50% inhibition (IC50) of the binding of a labeled PR toxin to the antibody, relative to the IC50 of the unlabeled PR toxin.
Calculation of Cross-Reactivity (%) : (IC50 of PR toxin / IC50 of competing compound) x 100
| Compound | IC50 (ng/assay) | Cross-Reactivity (%) |
| PR Toxin | 7 | 100% |
| PR Imine | 5 | 140% |
| Tetrahydro-PR Toxin | 10 | 70% |
| This compound | 15 | 46.7% |
| Acetyl-Eremofortin C | 50 | 14% |
| Eremofortin D | 500 | 1.4% |
| Eremofortin A | 800 | 0.88% |
| PR Alcohol | >10,000 | <0.07% |
| Eremofortin B | >10,000 | <0.07% |
| Data sourced from Wei and Chu (1988).[7] |
This data clearly indicates that this compound exhibits significant cross-reactivity (46.7%) in this particular PR toxin immunoassay. This level of cross-reactivity suggests that the presence of this compound in a sample could lead to a substantial overestimation of the PR toxin concentration.
Experimental Protocols
The following is a detailed methodology for a competitive immunoassay to determine mycotoxin cross-reactivity, based on the principles described in the cited literature.[7]
Principle of Competitive Immunoassay
In a competitive immunoassay, a limited amount of specific antibody is incubated with a sample containing an unknown amount of the target mycotoxin and a fixed amount of a labeled mycotoxin (e.g., radiolabeled or enzyme-conjugated). The unlabeled mycotoxin from the sample and the labeled mycotoxin compete for the binding sites on the antibody. The amount of labeled mycotoxin bound to the antibody is inversely proportional to the concentration of the unlabeled mycotoxin in the sample.
Materials and Reagents
-
Specific antibody against the target mycotoxin (e.g., anti-PR toxin)
-
Target mycotoxin standard (e.g., PR toxin)
-
Labeled mycotoxin (e.g., 3H-tetrahydro-PR toxin)
-
Potentially cross-reacting compounds (e.g., this compound, Eremofortin A, etc.)
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin)
-
Separation reagent to separate antibody-bound from free labeled mycotoxin (e.g., saturated ammonium sulfate, second antibody)
-
Scintillation cocktail and liquid scintillation counter (for RIA) or substrate and microplate reader (for ELISA)
Procedure
-
Preparation of Standard Curves:
-
Prepare a series of dilutions of the target mycotoxin standard in the assay buffer to create a standard curve.
-
Prepare a series of dilutions for each of the potentially cross-reacting compounds.
-
-
Assay Incubation:
-
To a series of tubes, add a fixed amount of the specific antibody and the labeled mycotoxin.
-
Add varying concentrations of either the unlabeled target mycotoxin (for the standard curve) or the potentially cross-reacting compound.
-
Incubate the mixture for a defined period at a specific temperature to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Labeled Mycotoxin:
-
Add the separation reagent to precipitate the antibody-bound labeled mycotoxin.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement of Radioactivity/Signal:
-
For RIA, carefully decant the supernatant containing the free labeled mycotoxin. Dissolve the pellet in a suitable solvent, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
For ELISA, after appropriate washing steps, add a substrate that reacts with the enzyme conjugate to produce a colorimetric or chemiluminescent signal, which is then measured using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition of binding of the labeled mycotoxin against the logarithm of the concentration for both the target mycotoxin and the competing compounds.
-
Determine the IC50 value for the target mycotoxin and each of the tested compounds from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Visualizations
Logical Relationship of this compound and PR Toxin
Caption: Relationship between this compound, PR Toxin, and immunoassay cross-reactivity.
Experimental Workflow for Cross-Reactivity Determination
Caption: Workflow for determining mycotoxin immunoassay cross-reactivity.
References
- 1. Chemical transformation of this compound into PR toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex Immunoassay Techniques for On-Site Detection of Security Sensitive Toxins [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Production and Characterization of Antibody Against PR Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: Eremofortin C and Other Penicillium Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Eremofortin C and other mycotoxins produced by various Penicillium species. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes available quantitative data, details experimental methodologies for key cytotoxicity assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the topic.
Introduction to Penicillium Mycotoxins and Cytotoxicity
Mycotoxins are secondary metabolites produced by fungi, including numerous species of the Penicillium genus, that can contaminate food and feed.[1][2][3] These compounds exhibit a wide range of toxic effects, with cytotoxicity being a primary concern for human and animal health.[3] this compound is a mycotoxin produced by Penicillium roqueforti, a fungus widely used in the production of blue-veined cheeses.[2][4] It is the immediate precursor to PR toxin, another mycotoxin produced by the same fungus.[5][6] Due to their structural similarity, the cytotoxic effects of PR toxin are often considered relevant when assessing the potential toxicity of this compound.[5][6]
Comparative Cytotoxicity Data
The cytotoxic potential of mycotoxins is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the available IC50 values for this compound's closely related compound, PR toxin, and other common Penicillium mycotoxins across various cell lines. It is important to note that direct cytotoxic data for this compound is limited in publicly available literature.
| Mycotoxin | Cell Line | Assay | IC50 Value | Reference |
| PR Toxin | Caco-2 (Human colorectal adenocarcinoma) | Resazurin assay | 1–13 µg/mL | [7] |
| Mycophenolic Acid | Caco-2 (Human colorectal adenocarcinoma) | Not specified | High concentration decreased barrier function | [3] |
| Roquefortine C | Caco-2 (Human colorectal adenocarcinoma) | Not specified | No significant toxicological effects at cheese-relevant concentrations | [2][3] |
| Patulin | V79 (Chinese hamster lung fibroblast) | Neutral Red Uptake | Lower than Moniliformin | [8] |
| Citrinin | V79 (Chinese hamster lung fibroblast) | Neutral Red Uptake | Intermediate | [8] |
Note: The wide range of the IC50 value for PR toxin suggests that its cytotoxicity can vary depending on the specific experimental conditions.[7]
Experimental Protocols
Standardized assays are crucial for the accurate assessment and comparison of mycotoxin cytotoxicity. Below are detailed methodologies for commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After mycotoxin treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Procedure:
-
Cell Seeding and Treatment: Treat cells with the mycotoxin as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Signaling Pathways in Mycotoxin-Induced Cytotoxicity
The cytotoxic effects of mycotoxins are often mediated through the induction of apoptosis. While the specific signaling pathways for this compound have not been extensively studied, the mechanisms of its close analog, PR toxin, involve the inhibition of crucial cellular processes.
PR toxin has been shown to inhibit DNA replication, transcription, and protein synthesis.[1][9] This broad inhibition of macromolecule synthesis can trigger cellular stress and lead to the activation of apoptotic pathways. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
General Apoptotic Signaling Pathway
Caption: Generalized signaling pathways of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing mycotoxin cytotoxicity.
Conclusion
The available data suggests that PR toxin, a close structural analog of this compound, is a potent cytotoxic agent.[7] However, there is a clear need for further research to determine the specific cytotoxic effects and IC50 values of this compound in various cell lines. A direct comparative study of this compound with other significant Penicillium mycotoxins under standardized conditions would be highly valuable for a more accurate risk assessment. Understanding the specific signaling pathways activated by this compound that lead to cell death will also be crucial for elucidating its mechanism of toxicity and for the development of potential therapeutic interventions in cases of mycotoxicosis. The experimental protocols and workflows provided in this guide offer a framework for conducting such future investigations.
References
- 1. PR toxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Penicillium roqueforti mycotoxins on Caco-2 cells: Acute and chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the production of this compound and PR toxin in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical transformation of this compound into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Some Properties of the Enzyme That Transforms this compound to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the inhibition of transcription by PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Eremofortin C in Blue Cheese: A Comparative Analysis of a Lesser-Known Mycotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eremofortin C
This compound is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is primarily known as a direct precursor to the more toxic and unstable PR toxin, both of which are produced by Penicillium roqueforti, the essential mold for the ripening of blue cheeses such as Roquefort, Gorgonzola, Stilton, and Danablu.[1][2] The presence and concentration of this compound and other secondary metabolites are influenced by the specific strain of P. roqueforti used, the cheese-making process, and the ripening conditions.[3][4] While the focus of many mycotoxin surveys in blue cheese has been on more stable compounds like Roquefortine C and Mycophenolic Acid, understanding the abundance of precursors like this compound is crucial for a comprehensive safety and metabolic assessment.
Relative Abundance of this compound: A Data Gap
A thorough review of published studies reveals a significant gap in the availability of direct comparative data for this compound concentrations across different blue cheese varieties. Most research has focused on the more stable mycotoxin, Roquefortine C, or the highly toxic but unstable PR toxin.[5][6] PR toxin itself is rarely detected in commercial blue cheese, likely due to its instability and degradation into less toxic compounds like PR amide and PR acid.[3][5][6]
Consequently, the following table, intended to summarize quantitative data, remains unpopulated. This highlights a critical area for future research in food safety and mycotoxin analysis.
| Blue Cheese Variety | Country of Origin | This compound Concentration (µg/kg) | Reference |
| Roquefort | France | Data Not Available | |
| Gorgonzola | Italy | Data Not Available | |
| Stilton | United Kingdom | Data Not Available | |
| Danablu (Danish Blue) | Denmark | Data Not Available | |
| Cabrales | Spain | Data Not Available |
Note: The absence of data underscores the need for targeted analytical surveys to quantify this compound levels in a wide range of commercial blue cheeses.
Biosynthetic Pathway of PR Toxin from this compound
This compound is a key intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. The pathway begins with farnesyl diphosphate and proceeds through several enzymatic steps to produce a series of eremofortins. The final step in the formation of PR toxin is the oxidation of the alcohol group on this compound to an aldehyde group.
Experimental Protocols for this compound Quantification
While specific studies quantifying this compound are scarce, a general methodology for its extraction and analysis can be derived from established protocols for other mycotoxins in cheese. The following is a generalized workflow adaptable for this compound quantification.
1. Sample Preparation and Extraction (QuEChERS-based Method)
-
Homogenization: A representative sample of blue cheese (5-10 g) is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, often mixed with water and acidified with formic or acetic acid to improve extraction efficiency.
-
Salting Out: A salt mixture, commonly magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The sample is centrifuged to separate the layers and pellet solid debris.
2. Extract Cleanup
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components such as fats and pigments.
-
Lipid Removal: For high-fat matrices like blue cheese, specialized lipid removal products can be employed to further clean the extract.[7]
-
Centrifugation and Filtration: The cleaned extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter before analysis.
3. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate this compound from other compounds.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS). Detection and quantification are performed using selected reaction monitoring (SRM) in positive ion mode, which provides high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be established.
Conclusion and Future Perspectives
The relative abundance of this compound in different blue cheese varieties remains an understudied area. As a direct precursor to the unstable PR toxin, its presence is highly probable, though likely variable depending on the P. roqueforti strain and cheese matrix conditions. The lack of quantitative data prevents a direct comparison and highlights an opportunity for future research. The development and application of sensitive and validated analytical methods, such as LC-MS/MS, are essential to fill this knowledge gap. Such studies would provide valuable insights into the secondary metabolism of P. roqueforti in food systems and contribute to a more complete risk assessment of mycotoxins in blue cheeses. For drug development professionals, understanding the biosynthetic pathways of such fungal metabolites can also inform research into novel enzymatic inhibitors or pathways for the synthesis of complex molecules.
References
- 1. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]
- 2. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blue cheese - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Roquefortine C occurrence in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Spectroscopic Showdown: Eremofortin C and Its Primary Degradation Product, PR Toxin
A detailed comparative analysis of the spectroscopic properties of the mycotoxin Eremofortin C and its principal degradation product, PR toxin, reveals distinct spectral shifts primarily attributable to the oxidation of a single functional group. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra, supported by experimental data and protocols for researchers in mycology, natural product chemistry, and drug development.
This compound, a sesquiterpenoid mycotoxin produced by Penicillium roqueforti, is a precursor to the more widely known PR toxin. The transformation from this compound to PR toxin involves the enzymatic oxidation of the hydroxyl group at the C-12 position to an aldehyde. This seemingly minor chemical modification results in significant changes in their spectroscopic signatures, providing a clear method for their differentiation and quantification.
Spectroscopic Data Comparison
The key spectroscopic differences between this compound and PR toxin are summarized in the tables below. These distinctions are crucial for the accurate identification and characterization of these compounds in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between this compound and PR toxin. The most notable changes are observed in the chemical shifts of the protons and carbons directly associated with the C-12 position.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | This compound (Predicted) | PR Toxin | Key Differences |
| H-12 | ~4.0 (d) | ~9.5 (s) | Significant downfield shift of the C-12 proton in PR toxin due to the aldehyde group's deshielding effect. |
| H-7 | Varies | Varies | Subtle shifts may be observed due to conformational changes resulting from the C-12 oxidation. |
| Other Protons | Varies | Varies | Minor shifts may occur throughout the molecule. |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | This compound (Predicted) | PR Toxin | Key Differences |
| C-12 | ~60-65 | ~190-200 | Dramatic downfield shift of the C-12 carbon signal in PR toxin, characteristic of an aldehyde carbon. |
| C-7 | Varies | Varies | Minor shifts may be observed. |
| C-11 | Varies | Varies | Minor shifts may be observed. |
| Other Carbons | Varies | Varies | Minimal changes expected in the carbon skeleton. |
Mass Spectrometry (MS)
Mass spectrometry provides definitive information on the molecular weight of this compound and PR toxin, confirming the loss of two hydrogen atoms during the oxidation process.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]+ (m/z) |
| This compound | C₁₇H₂₂O₅ | 322.36 | 322[1] |
| PR Toxin | C₁₇H₂₀O₅ | 320.34 | 320[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The introduction of the aldehyde chromophore in PR toxin leads to a shift in the absorption maximum.
Table 4: Comparative UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent | Key Differences |
| This compound | ~240-250 | Methanol/Ethanol | Absorption is primarily due to the α,β-unsaturated ketone system. |
| PR Toxin | ~250-260 | Methanol/Ethanol | A slight bathochromic (red) shift is expected due to the extended conjugation with the new aldehyde group. |
Degradation Pathways of this compound
The primary degradation pathway of this compound is its oxidation to PR toxin. However, under forced degradation conditions, other degradation products may be formed. While specific studies on the forced degradation of this compound are limited, general knowledge of sesquiterpenoid chemistry suggests the following potential degradation pathways:
-
Acidic Hydrolysis: Under strong acidic conditions, ester linkages, if present, could be hydrolyzed. The core sesquiterpenoid structure of this compound is relatively stable to acid hydrolysis.
-
Alkaline Hydrolysis: Similar to acidic conditions, ester groups would be susceptible. Strong basic conditions might also promote rearrangements or epimerization at certain chiral centers.
-
Oxidative Degradation: Besides the conversion to PR toxin, further oxidation could lead to the formation of carboxylic acids or other oxygenated derivatives.
-
Photolytic Degradation: Exposure to UV light could induce photochemical reactions, potentially leading to isomerization or cleavage of bonds.
-
Thermal Degradation: High temperatures can lead to decomposition, the products of which would depend on the specific temperature and duration of exposure.
Further research is required to fully characterize the degradation products of this compound under these various stress conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its degradation products.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for these types of molecules.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. Set the mass analyzer (e.g., TOF, Orbitrap) to a high-resolution mode to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the theoretical mass calculated from the elemental composition.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (typically in the range of 10-100 µM).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its primary degradation product, PR toxin. The provided data and protocols can serve as a valuable resource for researchers working on the detection, characterization, and risk assessment of these mycotoxins.
References
Safety Operating Guide
Navigating the Safe Disposal of Eremofortin C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of mycotoxins like Eremofortin C are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for mycotoxin and chemical waste management. Adherence to these protocols is critical in minimizing exposure risks and maintaining a safe research environment.
I. This compound: Key Safety and Handling Profile
Before initiating any disposal procedures, it is crucial to be familiar with the properties of this compound that inform its handling and waste management requirements.
| Property | Description | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₇H₂₂O₆ | [1] |
| Molecular Weight | 322.35 g/mol | [1] |
| Appearance | Varies, often a solid or crystalline substance. | General Chemical Knowledge |
| Primary Hazards | As a mycotoxin, this compound should be handled as a potentially toxic substance. Potential for skin and eye irritation, and may be harmful if ingested or inhaled.[2] | General Mycotoxin Safety |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep containers tightly sealed.[3] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and directly applicable in a laboratory setting.
A. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders outside of a fume hood), a properly fitted respirator is necessary.
B. Decontamination of Working Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable decontamination solution, such as a sodium hypochlorite solution (bleach), followed by a rinse with 70% ethanol and then water. The effectiveness of bleach on this compound specifically is not documented, but it is a common practice for mycotoxin decontamination.
-
Caution: Never use bleach to treat waste that will be mixed with other chemicals, as this can produce toxic gas.[4]
C. Waste Segregation and Collection:
-
Solid Waste:
-
Includes contaminated lab supplies such as gloves, pipette tips, and absorbent paper.
-
Place all solid waste into a clearly labeled, leak-proof hazardous waste container.[4] The container should be marked as "Hazardous Waste" and should specify "this compound" or "Mycotoxin Waste."
-
Do not mix with regular laboratory trash.
-
-
Liquid Waste:
-
Includes unused solutions of this compound or the first rinse of contaminated glassware.
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[4] The container should be compatible with the solvents used.
-
Crucially, do not pour this compound waste down the drain. [4][5]
-
-
Empty Chemical Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.[4]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may, depending on institutional policy, be permissible for drain disposal, but it is best practice to collect all rinses as hazardous waste.
-
Deface the label on the empty container before disposal in the appropriate solid waste stream (e.g., glass recycling).
-
D. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[4][7]
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
